DY268
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPAAPFKIEUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of DY268: A Potent Farnesoid X Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic diseases has made it a significant target for therapeutic intervention. While FXR agonists have been extensively studied, the development of potent and selective antagonists is crucial for investigating the full therapeutic potential of modulating this pathway and for treating specific conditions where FXR inhibition is desirable, such as certain forms of cholestasis and drug-induced liver injury (DILI). DY268 has emerged as a highly potent and selective antagonist of FXR. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the experimental evidence and methodologies used to characterize its antagonist activity.
Core Mechanism of Action: Competitive Antagonism of FXR
This compound is a trisubstituted-pyrazol carboxamide analog that functions as a competitive antagonist of the Farnesoid X Receptor.[1] Its primary mechanism involves binding to the ligand-binding domain (LBD) of FXR, thereby preventing the recruitment of coactivators necessary for gene transcription. This inhibitory action blocks the downstream signaling cascade typically initiated by FXR agonists, such as bile acids.
Molecular modeling studies suggest that this compound occupies the ligand-binding pocket of FXR, sterically hindering the conformational changes required for the association of coactivator proteins. This blockade of coactivator recruitment is the pivotal step in its antagonist activity, leading to the repression of FXR target gene expression.
dot
Caption: Mechanism of FXR activation and antagonism by this compound.
Quantitative Analysis of this compound Antagonist Potency
The potency of this compound as an FXR antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Description | IC50 (nM) | Reference |
| Biochemical Binding Assay | Measures the direct binding affinity of this compound to the FXR ligand-binding domain, often using TR-FRET. | 7.5 | [1][2][3] |
| Cell-Based Reporter Assay | Quantifies the inhibition of FXR-mediated gene transcription in a cellular context using a reporter gene. | 468 | [1][2] |
Table 1: IC50 Values of this compound in FXR Antagonist Assays
| FXR Target Gene | Cell Line | Effect of this compound Treatment |
| SHP (NR0B2) | HepG2 | This compound is expected to inhibit the agonist-induced expression of Small Heterodimer Partner (SHP), a key negative regulator of bile acid synthesis. This would lead to a decrease in SHP mRNA levels in the presence of an FXR agonist. |
| BSEP (ABCB11) | HepG2 | As an antagonist, this compound is predicted to block the agonist-induced upregulation of the Bile Salt Export Pump (BSEP), a crucial transporter for bile acid efflux from hepatocytes. This would result in lower BSEP mRNA levels compared to agonist-treated cells. |
| FGF19 | LS174T | In intestinal cells, this compound is anticipated to suppress the agonist-stimulated expression of Fibroblast Growth Factor 19 (FGF19), a hormone that regulates bile acid synthesis in the liver. This would manifest as a reduction in FGF19 mRNA levels. |
Table 2: Expected Effect of this compound on the Expression of Key FXR Target Genes
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to determine the direct binding affinity of this compound to the FXR ligand-binding domain (LBD). The LanthaScreen™ TR-FRET platform is a common methodology.
Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescein-labeled coactivator peptide. When an antagonist like this compound binds to the FXR-LBD, it prevents the recruitment of the coactivator peptide, leading to a decrease in the TR-FRET signal.
dot
Caption: Workflow of the TR-FRET assay for FXR antagonism.
Methodology:
-
Reagents:
-
GST-tagged human FXR-LBD protein.
-
Terbium (Tb)-labeled anti-GST antibody (Donor).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1 or GRIP1) (Acceptor).[4][5]
-
FXR agonist (e.g., GW4064) as a positive control for coactivator recruitment.
-
This compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Prepare a master mix of GST-FXR-LBD and Tb-anti-GST antibody in assay buffer and incubate.
-
In a 384-well plate, add the test compounds (this compound) and controls.
-
Add the pre-incubated FXR-LBD/antibody complex to the wells.
-
Add the fluorescein-labeled coactivator peptide to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (typically 495 nm for Terbium and 520 nm for Fluorescein).[6]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to inhibit FXR-mediated transactivation of a reporter gene.
Principle: HEK293T cells are co-transfected with expression vectors for human FXR and its heterodimeric partner RXRα, along with a reporter plasmid containing a firefly luciferase gene under the control of an FXR response element (FXRE). In the presence of an FXR agonist, the FXR/RXRα heterodimer binds to the FXRE and drives luciferase expression. This compound competes with the agonist, inhibiting luciferase expression. A constitutively expressed Renilla luciferase vector is often co-transfected to normalize for transfection efficiency and cell viability.[7]
dot
Caption: Experimental workflow for the FXR luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well plates.
-
Co-transfect cells with expression plasmids for human FXR and RXRα, an FXRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing a fixed concentration of an FXR agonist (e.g., GW4064 at its EC80 concentration) and varying concentrations of this compound.
-
Include appropriate controls (vehicle, agonist alone).
-
Incubate the cells for 16-24 hours.[8]
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity by this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting to a dose-response curve.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay is used to quantify the effect of this compound on the mRNA levels of endogenous FXR target genes in relevant cell lines (e.g., HepG2 for liver-specific genes, LS174T for intestinal genes).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) and allow them to adhere.
-
Treat the cells with an FXR agonist in the presence and absence of varying concentrations of this compound for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using gene-specific primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a SYBR Green or probe-based qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Analyze the dose-dependent effect of this compound on the agonist-induced expression of target genes.
-
Conclusion
This compound is a potent and selective FXR antagonist that acts by competitively binding to the FXR ligand-binding domain, thereby inhibiting the recruitment of coactivators and subsequent transactivation of target genes. Its high potency has been demonstrated through robust in vitro biochemical and cell-based assays. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of this compound and other FXR modulators. A thorough understanding of the antagonist mechanism of molecules like this compound is essential for advancing the development of novel therapeutics for a range of metabolic and liver diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural basis for the asymmetric binding of coactivator SRC1 to FXR-RXRα and allosteric communication within the complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of PXR Function by Coactivator and Corepressor Proteins: Ligand Binding Is Just the Beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
The Cellular Function of DY268: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] As an antagonist, this compound inhibits the transcriptional activity of FXR, making it a valuable tool for elucidating the physiological and pathological roles of this receptor.[1] This technical guide provides a comprehensive overview of the function of this compound in cells, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.
Core Mechanism of Action: FXR Antagonism
The primary function of this compound is to act as a competitive antagonist of the Farnesoid X Receptor (FXR). FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[3] Upon binding to its endogenous ligands, primarily bile acids such as chenodeoxycholic acid (CDCA), the FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic processes.
This compound exerts its effect by competing with endogenous FXR agonists for binding to the ligand-binding domain of FXR. By occupying this domain without activating the receptor, this compound prevents the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. This leads to the inhibition of FXR-mediated signaling pathways.
Quantitative Data
The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Assay Type | Description | Cell Line | Agonist Used | IC50 Value | Reference |
| Biochemical Assay | Measures the direct inhibition of ligand binding to the FXR protein. | - | - | 7.5 nM | [1] |
| Cell-Based Transactivation Assay | Measures the inhibition of FXR-mediated gene transcription in a cellular context. | HEK293T | GW4064 | 468 nM | [1] |
| Parameter | Description | Cell Line | Concentration of this compound | Effect | Reference |
| Cytotoxicity | Measures the effect of the compound on cell viability. | Not Specified | Highest concentration tested | >25% drop in ATP | [1] |
Signaling Pathways
The antagonism of FXR by this compound impacts several downstream signaling pathways. The primary pathway involves the regulation of bile acid synthesis and transport.
FXR-Mediated Regulation of Bile Acid Synthesis
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
FXR Transactivation Assay (Luciferase Reporter Assay)
This assay is used to determine the ability of a compound to inhibit the transcriptional activation of FXR in a cellular context.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
FXR expression plasmid (e.g., pCMV-FXR)
-
RXR expression plasmid (e.g., pCMV-RXR)
-
FXRE-luciferase reporter plasmid (containing multiple copies of an FXRE upstream of a luciferase gene)
-
Renilla luciferase control plasmid (for normalization)
-
This compound
-
FXR agonist (e.g., GW4064)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid.
-
Prepare a Lipofectamine 2000 mixture in Opti-MEM.
-
Combine the DNA and Lipofectamine 2000 mixtures and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex to each well.
-
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS. The following day, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of an FXR agonist (e.g., EC50 concentration of GW4064). Include appropriate controls (vehicle, agonist only).
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is used to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., HepG2, HEK293T)
-
Appropriate cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in 96-well opaque-walled plates at a predetermined optimal density in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot cell viability against the concentration of this compound to determine any cytotoxic effects.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the in vitro activity of an FXR antagonist like this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the cellular and physiological functions of the Farnesoid X Receptor. Its potent and selective antagonist activity allows for the precise inhibition of FXR signaling, enabling researchers to dissect the complex roles of this nuclear receptor in health and disease. The experimental protocols and workflows detailed in this guide provide a framework for the effective utilization of this compound in cellular studies. Further research employing this compound and other FXR modulators will continue to enhance our understanding of metabolic regulation and may lead to the development of novel therapeutic strategies for a range of human diseases.
References
DY268: A Technical Guide to a Potent Farnesoid X Receptor Antagonist
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental protocols related to this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of FXR antagonism and the utility of this compound as a chemical probe in preclinical research, particularly in the study of drug-induced liver injury (DILI).
Introduction
The Farnesoid X Receptor (FXR) has emerged as a significant therapeutic target for a range of metabolic and cholestatic liver diseases. As a key regulator of bile acid synthesis and transport, its modulation offers the potential to address conditions such as primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and cholestasis. While FXR agonists have been the primary focus of drug development efforts, there is a growing interest in the therapeutic potential of FXR antagonists. Antagonizing FXR activity is hypothesized to be a viable strategy for conditions where FXR activation may be detrimental.[1]
This compound was identified as a novel and potent FXR antagonist through the exploration of trisubstituted-pyrazol carboxamide analogs.[1] Its high affinity and selectivity for FXR make it an invaluable tool for elucidating the biological functions of this nuclear receptor and for investigating the pathological conditions associated with its dysregulation.
Discovery and Chemical Properties
This compound emerged from a structure-activity relationship (SAR) study aimed at identifying novel FXR antagonists.[1] The core structure is a trisubstituted-pyrazol carboxamide.
Chemical Structure:
-
CAS Number: 1609564-75-1
Mechanism of Action
This compound functions as a competitive antagonist of the Farnesoid X Receptor. In its active state, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid metabolism and transport.
This compound competitively binds to the ligand-binding domain of FXR, preventing the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. This leads to the inhibition of FXR signaling.
Signaling Pathway
The following diagram illustrates the canonical FXR signaling pathway and the inhibitory action of this compound.
Caption: FXR Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound from in vitro assays.[2][3]
| Parameter | Value | Assay Type | Reference |
| IC50 (FXR Antagonism) | 7.5 nM | FXR Binding Assay | [1] |
| IC50 (FXR Transactivation) | 468 nM | Cell-Based FXR Antagonistic Assay | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below. These protocols are based on the methods described by Yu et al. (2014).[1]
FXR Binding Assay
Objective: To determine the direct binding affinity of this compound to the FXR ligand-binding domain.
Methodology:
-
Reagents:
-
Purified recombinant human FXR ligand-binding domain (LBD).
-
Fluorescently labeled agonist (e.g., a Bodipy-labeled bile acid analog).
-
This compound at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Procedure:
-
A competitive binding format is used. The FXR-LBD is incubated with the fluorescently labeled agonist in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The amount of fluorescent agonist bound to the FXR-LBD is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The IC50 value is calculated as the concentration of this compound that displaces 50% of the fluorescent agonist from the FXR-LBD.
-
Cell-Based FXR Transactivation Assay
Objective: To assess the functional antagonistic activity of this compound on FXR-mediated gene transcription in a cellular context.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
-
Plasmids:
-
An expression vector for full-length human FXR.
-
An expression vector for the retinoid X receptor (RXR).
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an FXR response element (FXRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are co-transfected with the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids.
-
After an appropriate incubation period to allow for protein expression, the cells are treated with a known FXR agonist (e.g., GW4064) to induce luciferase expression.
-
Concurrently, cells are treated with varying concentrations of this compound.
-
Following treatment, the cells are lysed, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity.
-
Experimental Workflow Diagram
Caption: Key Experimental Workflows for this compound Characterization.
Development Status and Future Directions
As of the latest available information, this compound is primarily utilized as a research tool for in vitro and in vivo preclinical studies. There is no publicly available information to suggest that this compound has entered formal preclinical or clinical development as a therapeutic candidate.
Its potent and selective FXR antagonistic activity makes it an excellent probe for:
-
Investigating the role of FXR in various physiological and pathophysiological processes.
-
Validating FXR as a therapeutic target in different disease models.
-
Studying the mechanisms underlying drug-induced liver injury (DILI), where FXR antagonism may play a role.
Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound or its analogs to explore their potential as clinical candidates. Further in vivo studies are warranted to fully understand the therapeutic window and potential side effects of long-term FXR antagonism.
Conclusion
This compound is a well-characterized, potent, and selective Farnesoid X Receptor antagonist. Its discovery has provided the research community with a valuable chemical tool to dissect the complexities of FXR signaling. The data and protocols summarized in this technical guide offer a foundation for researchers and drug development professionals to utilize this compound in their investigations into the therapeutic potential of FXR modulation. While its future as a clinical therapeutic remains to be determined, its impact as a research compound is already well-established.
References
DY268: A Technical Guide to a Potent Farnesoid X Receptor (FXR) Antagonist for Basic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid homeostasis, lipid metabolism, and inflammation.[1][2][3] This technical guide provides an in-depth overview of the core basic research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate FXR biology and its role in various physiological and pathophysiological processes, particularly in the context of drug-induced liver injury (DILI) and metabolic diseases.[1][2][3]
Introduction to this compound
This compound is a non-steroidal, synthetic molecule identified as a highly potent antagonist of the Farnesoid X Receptor (FXR).[1] It exerts its inhibitory effects by directly competing with endogenous and synthetic FXR agonists, thereby preventing the recruitment of coactivators and the subsequent transcription of FXR target genes.[4] Its high affinity and specificity make it an invaluable chemical probe for elucidating the physiological and pathological roles of FXR.
The primary research applications of this compound include:
-
Investigating the role of FXR in drug-induced liver injury (DILI): By blocking FXR, which plays a protective role in bile acid homeostasis, this compound can be used to model and study the mechanisms underlying cholestatic liver injury.[1][2][3]
-
Elucidating the FXR signaling pathway: As a selective antagonist, this compound allows for the precise interrogation of FXR-dependent signaling cascades in various cell types and tissues.
-
Studying metabolic diseases: Given FXR's role in lipid and glucose metabolism, this compound is a useful tool for exploring the therapeutic potential of FXR antagonism in conditions such as non-alcoholic fatty liver disease (NAFLD) and osteoporosis.
Quantitative Data
The following tables summarize the key in vitro efficacy data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Cell Line | Notes | Reference |
| FXR Binding Assay | IC50 | 7.5 nM | - | Measures direct binding affinity to the FXR protein. | [1][2][3] |
| FXR Transactivation Assay | IC50 | 468 nM | HEK293T | Measures the inhibition of FXR-mediated gene transcription. | [1][2][5] |
Table 2: Effect of this compound on FXR Target Gene Expression
| Target Gene | Effect of this compound | Cell/Animal Model | Experimental Context | Reference |
| SHP (Small Heterodimer Partner) | Inhibition of agonist-induced expression | - | Co-treatment with an FXR agonist. | [6] |
| BSEP (Bile Salt Export Pump) | Inhibition of agonist-induced expression | - | Co-treatment with an FXR agonist. | [7] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Reversal of agonist-induced repression | HepG2 cells | Co-treatment with the synthetic FXR agonist AzoGW. | [8] |
| Ostα and Ostβ (Organic solute transporter α/β) | Inhibition of agonist-induced expression | HepG2 cells | Co-treatment with the synthetic FXR agonist AzoGW. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro FXR Antagonism Assay (Dual-Luciferase Reporter Assay)
This protocol is designed to quantify the antagonistic activity of this compound on FXR-mediated gene transcription.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing an FXR response element (FXRE) driving firefly luciferase expression
-
Control plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization)
-
FXR expression plasmid
-
RXRα expression plasmid
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
This compound
-
FXR agonist (e.g., GW4064 or CDCA)
-
Dual-Glo® Luciferase Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the FXRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, the FXR expression plasmid, and the RXRα expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing a fixed, sub-maximal concentration of an FXR agonist (e.g., 100 nM GW4064) and varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of FXR Target Protein Expression
This protocol details the procedure for assessing the effect of this compound on the protein levels of FXR target genes.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
This compound
-
FXR agonist (e.g., GW4064 or CDCA)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against FXR target proteins (e.g., SHP, BSEP) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with an FXR agonist in the presence or absence of this compound at desired concentrations for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathway and Experimental Workflow Visualizations
FXR Signaling Pathway
Bile acids, the endogenous ligands for FXR, activate the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. This compound acts by competitively binding to FXR, preventing the conformational changes necessary for RXR dimerization and coactivator recruitment, thus inhibiting downstream signaling.
Caption: FXR signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro FXR Antagonism Study
The following diagram illustrates a typical workflow for assessing the FXR antagonistic potential of a compound like this compound in a cell-based assay.
Caption: Workflow for in vitro assessment of this compound's FXR antagonism.
Conclusion
This compound is a powerful and selective tool for probing the multifaceted roles of the Farnesoid X Receptor. Its utility in studying DILI, metabolic disorders, and the fundamental biology of FXR signaling is well-established. This guide provides a comprehensive resource for researchers, offering key quantitative data and detailed experimental protocols to facilitate the effective use of this compound in basic and preclinical research. The provided visualizations of the FXR signaling pathway and experimental workflows serve to further clarify the mechanism of action and practical application of this important research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optical control of the nuclear bile acid receptor FXR with a photohormone - PMC [pmc.ncbi.nlm.nih.gov]
DY268: A Potent Antagonist of the Farnesoid X Receptor (FXR) - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic pathways has made it a significant target for therapeutic intervention in various diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an emerging area of research. DY268 is a potent and selective antagonist of FXR, showing promise in preclinical studies for its potential to modulate FXR signaling and its downstream effects. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound on FXR has been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 7.5 nM | Biochemical Assay | Not specified | [1][2][3][4] |
| IC50 | 468 nM | Cell-based FXR Transactivation Assay | HEK293T | [1][2][3] |
Core Signaling Pathway and Mechanism of Action
This compound exerts its effects by antagonizing the Farnesoid X Receptor (FXR). The canonical FXR signaling pathway is initiated by the binding of endogenous ligands, primarily bile acids such as chenodeoxycholic acid (CDCA). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.
This compound, as an antagonist, binds to FXR and prevents the conformational changes necessary for the recruitment of coactivators and subsequent transcriptional activation. This leads to the inhibition of FXR-mediated gene expression.
Figure 1: FXR Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
FXR Transactivation Assay (Cell-based)
This assay is used to determine the functional inhibitory activity of this compound on FXR-mediated gene transcription in a cellular context.
Principle: HEK293T cells are co-transfected with plasmids encoding the FXR and a luciferase reporter gene under the control of an FXR-responsive promoter. In the presence of an FXR agonist, the activated FXR binds to the promoter and drives the expression of luciferase. An antagonist like this compound will compete with the agonist and inhibit this process, leading to a decrease in the luminescent signal.
Detailed Methodology:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Transfection:
-
Seed HEK293T cells into 96-well plates at a density of 5 x 104 cells per well.
-
After 24 hours, co-transfect the cells with an FXR expression vector (e.g., pCMV-hFXR) and a reporter plasmid containing a luciferase gene driven by an FXRE-containing promoter (e.g., pGL4.27[luc2P/minP/Hygro] containing a synthetic FXRE). A Renilla luciferase vector (e.g., pRL-TK) should be co-transfected as an internal control for transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing a known FXR agonist (e.g., GW4064 at its EC80 concentration) and varying concentrations of this compound (typically from 10-11 to 10-5 M). Include appropriate vehicle controls (e.g., DMSO).
-
-
Luciferase Assay:
-
After 16-24 hours of incubation with the compounds, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Zebrafish Model for Assessing FXR Antagonism
Zebrafish larvae provide a valuable in vivo model for studying the effects of compounds on FXR signaling due to their genetic tractability and optical transparency.
Principle: Transgenic zebrafish larvae expressing a fluorescent reporter protein (e.g., GFP) under the control of an FXR target gene promoter (e.g., fabp10a) can be used to visualize and quantify FXR activity. Treatment with an FXR antagonist like this compound is expected to modulate the expression of the reporter gene in response to an agonist or endogenous ligands.
Detailed Methodology:
-
Zebrafish Line: Utilize a transgenic zebrafish line such as Tg(fabp10a:pt-β-catenin) which expresses a fluorescent protein in the liver in an FXR-dependent manner.
-
Compound Treatment:
-
At a specific developmental stage (e.g., 13 days post-fertilization, dpf), place the zebrafish larvae into 6-well plates.
-
Expose the larvae to embryo medium containing a specific concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
-
Gene Expression Analysis:
-
After a defined treatment period (e.g., from 13 dpf to 15 dpf), collect the larvae.
-
Isolate total RNA from the livers of the treated and control larvae.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known FXR target genes, such as Betaine-homocysteine S-methyltransferase (bhmt).
-
-
Data Analysis:
-
Normalize the expression of the target gene to a housekeeping gene (e.g., β-actin).
-
Compare the relative gene expression levels between the this compound-treated group and the vehicle-treated control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of an FXR antagonist like this compound.
Figure 2: Experimental Workflow for FXR Antagonist Discovery.
This compound is a valuable research tool for investigating the physiological and pathological roles of FXR. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the consequences of FXR antagonism. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development efforts targeting the Farnesoid X Receptor. Further research into the therapeutic applications of this compound and other FXR antagonists is warranted to explore their potential in treating a range of metabolic and liver diseases.
References
- 1. Fxr signaling and microbial metabolism of bile salts in the zebrafish intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Activation Impairs Liver Progenitor Cell–Mediated Liver Regeneration via the PTEN-PI3K-AKT-mTOR Axis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.2. AlphaScreen Co-Regulators Binding Assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
Preliminary Studies Involving DY268: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose metabolism.[1][2][3][4] This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies conducted on this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of FXR antagonism, particularly in the context of drug-induced liver injury (DILI) and metabolic diseases. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
The Farnesoid X Receptor (FXR) has emerged as a critical regulator of a diverse range of metabolic pathways.[5][6] As a nuclear receptor, FXR functions as a ligand-activated transcription factor, forming a heterodimer with the Retinoid X Receptor (RXR) to modulate the expression of target genes.[6] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid.[6] The activation of FXR plays a central role in maintaining bile acid homeostasis, primarily through the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6]
Given its significant role in metabolic regulation, FXR has become an attractive therapeutic target for various conditions, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and metabolic syndrome.[5] While FXR agonists have been extensively studied, there is a growing interest in the therapeutic potential of FXR antagonists. Antagonism of FXR may offer benefits in conditions where FXR activation is detrimental, such as in certain types of drug-induced liver injury (DILI).[2][3]
This compound has been identified as a potent and selective nonsteroidal antagonist of FXR.[2][3][7] This guide will delve into the preclinical data available for this compound, providing a detailed examination of its pharmacological properties and its effects in various experimental models.
Mechanism of Action
This compound exerts its biological effects by directly binding to and inhibiting the activity of the Farnesoid X Receptor. This antagonism prevents the recruitment of coactivators and the subsequent transcription of FXR target genes. The primary mechanism involves the competitive binding of this compound to the ligand-binding pocket of FXR, thereby preventing its activation by endogenous or exogenous agonists.
FXR Signaling Pathway
The FXR signaling cascade is a central regulatory hub for bile acid metabolism. Upon activation by bile acids, FXR heterodimerizes with RXR and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes. This leads to the regulation of genes involved in bile acid synthesis, transport, and detoxification.
Caption: FXR Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preliminary studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | FXR Antagonist IC50 | 7.5 nM | [2][3][7] |
| Cell-Based Assay | FXR Transactivation Inhibition IC50 | 468 nM | [2][3] |
| Cytotoxicity Assay | ATP Reduction (>25%) | Observed at 10 µM | [2] |
Table 2: In Vivo Effects of this compound
| Animal Model | Tissue | Gene | Effect | Treatment Details | Reference |
| Zebrafish (Tg(fabp10a:pt-β-catenin)) | Liver | Bhmt | Increased expression | 10 µM, from 13 dpf to 15 dpf | [2] |
| Mouse (C57BL/6N) | Ileum | Fgf15 | Down-regulation | 10 and 30 mg/kg | [8] |
| Mouse (C57BL/6N) | Ileum | Asbt | Up-regulation | 10 and 30 mg/kg | [8] |
| Mouse (C57BL/6N) | Ileum | Shp | Down-regulation | 10 and 30 mg/kg | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro FXR Transactivation Assay
This assay is designed to measure the ability of a compound to inhibit FXR-mediated gene transcription in a cellular context.
Objective: To determine the IC50 value of this compound for the inhibition of FXR transactivation.
Materials:
-
HEK293T cells
-
FXR expression vector
-
RXR expression vector
-
FXR-responsive reporter gene vector (e.g., containing multiple FXREs driving luciferase expression)
-
Control reporter vector (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM supplemented with 10% FBS
-
GW4064 (FXR agonist)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the FXR expression vector, RXR expression vector, and the FXR-responsive reporter gene vector using a suitable transfection reagent according to the manufacturer's instructions. A control reporter vector is also co-transfected for normalization.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of the FXR agonist GW4064 (e.g., EC50 concentration) and varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro FXR transactivation assay.
Zebrafish Liver Regeneration Model
This in vivo model is utilized to study the effects of compounds on liver development and regeneration.
Objective: To evaluate the effect of this compound on gene expression in the developing zebrafish liver.
Materials:
-
Transgenic zebrafish line (e.g., Tg(fabp10a:pt-β-catenin))
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Embryo medium
-
Microscope for observation
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Zebrafish Maintenance and Breeding: Maintain adult zebrafish and collect embryos according to standard protocols.
-
Compound Exposure: At 13 days post-fertilization (dpf), place zebrafish larvae in embryo medium containing 10 µM this compound or a corresponding concentration of DMSO as a vehicle control.
-
Incubation: Maintain the larvae in the treatment or control medium until 15 dpf.
-
Tissue Collection: At 15 dpf, euthanize the larvae and dissect the livers under a microscope.
-
Gene Expression Analysis: Extract total RNA from the dissected livers and perform qRT-PCR to analyze the expression of target genes, such as Bhmt. Normalize the expression to a suitable housekeeping gene.
Mouse Model for Ileal FXR Target Gene Analysis
This in vivo model is used to assess the effect of this compound on FXR target gene expression in the intestine.
Objective: To determine the in vivo efficacy of this compound in modulating FXR target gene expression in the mouse ileum.
Materials:
-
C57BL/6N mice
-
This compound
-
Vehicle control
-
Oral gavage needles
-
Surgical tools for tissue dissection
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6N mice to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound orally by gavage at doses of 10 and 30 mg/kg once daily for a specified period. A control group receives the vehicle.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and collect the ileum.
-
RNA Isolation: Isolate total RNA from the ileal tissue using a suitable method.
-
Gene Expression Analysis: Perform qRT-PCR to measure the mRNA levels of FXR target genes, including Fgf15, Asbt, and Shp. Normalize the expression levels to a housekeeping gene.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed changes in gene expression.
Caption: Workflow for mouse ileal FXR target gene analysis.
Discussion and Future Directions
The preliminary studies on this compound have established its profile as a potent FXR antagonist with in vitro and in vivo activity. The observed IC50 values demonstrate its high affinity for the FXR receptor. The in vivo studies in both zebrafish and mice indicate that this compound can effectively modulate the expression of FXR target genes in relevant tissues.
The potential application of this compound in the context of drug-induced liver injury is of significant interest. DILI is a major concern in drug development and clinical practice, and FXR has been implicated in its pathogenesis.[9][10][11][12] Further studies are warranted to explore the protective effects of this compound in various DILI models.
Future research should also focus on elucidating the broader pharmacological profile of this compound, including its pharmacokinetic and pharmacodynamic properties. Comprehensive toxicology studies will be essential to assess its safety profile. Moreover, investigating the efficacy of this compound in animal models of metabolic diseases where FXR antagonism may be beneficial could open up new therapeutic avenues. The use of advanced techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) could provide a genome-wide view of this compound's impact on FXR binding and gene regulation in different tissues.[13]
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of FXR. The preliminary data presented in this guide highlight its potential as a therapeutic agent. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research and development of this compound and other FXR antagonists. Continued investigation into the preclinical profile of this compound will be crucial in determining its translational potential for the treatment of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Drug-induced liver injury: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
DY268: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. With a high affinity for FXR, this compound serves as a critical tool for investigating the physiological and pathological roles of this receptor. Its primary application lies in the study of drug-induced liver injury (DILI), where it can help elucidate the mechanisms of hepatotoxicity related to the disruption of bile acid signaling. This technical guide provides a comprehensive overview of the biological activity of this compound, its target, quantitative data on its potency, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.
Core Biological Target: Farnesoid X Receptor (FXR)
This compound's primary molecular target is the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily.[1][2][3] FXR is highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.
Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[5] The activation of FXR by its agonists initiates a cascade of events that are central to maintaining metabolic homeostasis.
Mechanism of Action of this compound
This compound acts as a competitive antagonist of FXR. It binds to the ligand-binding domain of the receptor, thereby preventing the binding of natural bile acid agonists. This blockade inhibits the conformational changes required for the recruitment of coactivator proteins, leading to a suppression of FXR-mediated gene transcription.[6] By inhibiting FXR, this compound can be used to study the consequences of disrupted bile acid signaling, which is implicated in conditions such as cholestasis and drug-induced liver injury.[3]
Quantitative Data
The potency of this compound has been characterized in various assays, with the following key quantitative metrics:
| Parameter | Value | Assay Type | Reference |
| IC50 | 7.5 nM | Biochemical Assay | [1][2][3] |
| IC50 | 468 nM | Cell-based FXR Transactivation Assay | [1][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
The FXR signaling pathway plays a crucial role in regulating bile acid synthesis and transport. This compound, by antagonizing FXR, modulates this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical control of the nuclear bile acid receptor FXR with a photohormone - PMC [pmc.ncbi.nlm.nih.gov]
Farnesoid X Receptor Antagonism by DY268: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic pathways has made it a significant target for therapeutic intervention in various diseases, including cholestasis and non-alcoholic fatty liver disease (NAFLD). While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an emerging area of research. This document provides a comprehensive technical overview of DY268, a potent and selective antagonist of the Farnesoid X Receptor. This compound serves as a valuable chemical tool for elucidating the physiological and pathological roles of FXR.[1][2][3]
Core Compound Data: this compound
This compound is a trisubstituted-pyrazol carboxamide analog identified as a potent antagonist of the Farnesoid X Receptor (FXR).[1] It is utilized in research, particularly in the study of drug-induced liver injury (DILI).[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's activity against FXR. This data has been compiled from in vitro assays.
| Parameter | Value | Assay Type | Description | Reference |
| IC50 | 7.5 nM | TR-FRET Binding Assay | Concentration of this compound required to inhibit 50% of a fluorescent ligand binding to the FXR ligand-binding domain. | [1][2][3] |
| IC50 | 468 nM | Cell-Based Transactivation Assay | Concentration of this compound required to inhibit 50% of FXR transactivation induced by an agonist in a cellular context. | [1] |
Note on In Vivo Data: As of the latest available public information, comprehensive in vivo efficacy and pharmacokinetic data for this compound has not been published. The compound is primarily characterized by its in vitro activity.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR acts as a ligand-activated transcription factor. Upon binding to its natural ligands, primarily bile acids, FXR undergoes a conformational change, leading to the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
A key downstream effect of FXR activation is the induction of the Small Heterodimer Partner (SHP), a protein that in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop to control bile acid levels. FXR also regulates the expression of various transporters involved in bile acid homeostasis.
dot
Caption: FXR Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is designed to quantify the binding of this compound to the FXR ligand-binding domain (LBD) in a competitive format.
Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescently labeled FXR ligand. When this compound displaces the fluorescent ligand, the FRET signal decreases in a concentration-dependent manner.
Methodology:
-
Reagents: GST-tagged human FXR-LBD, a fluorescently labeled FXR probe (e.g., a derivative of a known agonist like GW4064), Tb-labeled anti-GST antibody, and this compound at various concentrations.
-
Incubation: The GST-hFXR-LBD, Tb-anti-GST antibody, and the fluorescent probe are incubated together in a microplate well.
-
Competition: Serial dilutions of this compound are added to the wells to compete with the fluorescent probe for binding to the FXR-LBD.
-
Signal Detection: The plate is incubated to allow the binding to reach equilibrium. The TR-FRET signal is then read on a compatible plate reader, which excites the terbium donor and measures the emission from both the donor and the acceptor fluorophore.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for the TR-FRET Binding Assay.
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of FXR in a cellular environment.
Principle: Cells are co-transfected with plasmids encoding FXR and a luciferase reporter gene under the control of an FXRE. In the presence of an FXR agonist, FXR is activated and drives the expression of luciferase. This compound will compete with the agonist, leading to a decrease in luciferase expression and, consequently, a lower luminescent signal.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then co-transfected with expression plasmids for human FXR and RXR, along with a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Compound Treatment: After transfection, the cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) to induce a baseline level of FXR activation. Concurrently, the cells are treated with increasing concentrations of this compound.
-
Cell Lysis and Luminescence Measurement: Following an incubation period, the cells are lysed, and the luciferase substrate is added. The firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The percentage of inhibition by this compound is calculated relative to the agonist-only control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for the Cell-Based Luciferase Reporter Gene Assay.
Conclusion
This compound is a potent and selective Farnesoid X Receptor antagonist with well-characterized in vitro activity. Its ability to inhibit both FXR binding and transactivation makes it a valuable tool for researchers investigating the roles of FXR in health and disease. The data and protocols presented in this guide provide a comprehensive foundation for utilizing this compound in experimental settings. Further research is warranted to explore the in vivo pharmacokinetic and efficacy profile of this compound to fully assess its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for DY268 in Drug-Induced Liver Injury (DILI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-Induced Liver Injury (DILI) is a significant cause of drug attrition during development and post-market withdrawal. One emerging mechanism implicated in DILI is the antagonism of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid homeostasis. DY268 is a potent and selective antagonist of FXR, making it a valuable tool compound for investigating the role of FXR antagonism in DILI pathogenesis and for developing predictive in vitro and in vivo models.[1][2][3][4][5] These application notes provide detailed experimental protocols for utilizing this compound in DILI models.
Mechanism of Action
This compound exerts its effects by competitively binding to FXR, thereby inhibiting its transcriptional activity.[1][4] FXR plays a central role in maintaining bile acid homeostasis by regulating the expression of genes involved in bile acid synthesis, transport, and detoxification.[6] Key target genes of FXR include:
-
CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in bile acid synthesis. FXR activation suppresses CYP7A1 expression in a negative feedback loop.[7][8]
-
BSEP (Bile Salt Export Pump; ABCB11): A canalicular transporter responsible for pumping bile salts from hepatocytes into the bile. FXR activation induces BSEP expression.
-
SHP (Small Heterodimer Partner): A transcriptional repressor that mediates the inhibitory effect of FXR on CYP7A1.
By antagonizing FXR, this compound can disrupt this regulatory network, leading to the downregulation of BSEP and upregulation of CYP7A1. This can result in the intrahepatic accumulation of cytotoxic bile acids, a key event in cholestatic DILI.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| FXR Antagonism IC50 | 7.5 nM | [1][4][5] |
| FXR Transactivation IC50 (Cell-based assay) | 468 nM | [1][3][4] |
Representative In Vivo DILI Study Data Template
The following table is a template for presenting data from an in vivo DILI study using an FXR antagonist like this compound. Specific data for this compound is not currently available in the public domain.
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Total Bilirubin (mg/dL) | Liver Histopathology Score |
| Vehicle Control | - | ||||
| DILI Model (e.g., BDL) | - | ||||
| DILI Model + this compound | Low | ||||
| DILI Model + this compound | Mid | ||||
| DILI Model + this compound | High |
Mandatory Visualizations
Signaling Pathway of FXR Antagonism in DILI
Caption: Signaling pathway of FXR antagonism by this compound leading to DILI.
Experimental Workflow for In Vitro FXR Antagonism Assays
Caption: Workflow for in vitro assessment of FXR antagonism using this compound.
Experimental Protocols
In Vitro Protocol 1: FXR Target Gene Expression Assay in Primary Human Hepatocytes
This protocol is adapted from Norona et al., Arch Toxicol (2020).[9]
1. Cell Culture:
-
Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 0.75 x 105 cells/well in Williams’ E Medium supplemented with appropriate growth factors.
-
Allow cells to attach and form a monolayer for 24 hours.
2. Compound Treatment:
-
Prepare a concentration range of this compound (e.g., 0.01 to 100 µM) in culture medium.
-
Prepare a solution of a known FXR agonist (e.g., 1 µM GW4064) to co-treat with this compound.
-
Aspirate the plating medium and treat the cells with the this compound concentrations in the presence of the FXR agonist. Include vehicle control (e.g., 0.1% DMSO) and agonist-only control wells.
-
Incubate for 48 hours at 37°C in a humidified incubator with 5% CO2.
3. RNA Isolation and Gene Expression Analysis:
-
After incubation, lyse the cells and isolate total RNA using a commercially available kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qPCR) to measure the mRNA expression levels of FXR target genes (e.g., BSEP, SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH).
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.
-
Plot the concentration-response curve for the inhibition of FXR agonist-induced gene expression by this compound.
-
Calculate the IC50 value for this compound's antagonism of FXR.
In Vitro Protocol 2: FXR Reporter Gene Assay
This protocol utilizes a commercially available cell line stably transfected with an FXR-responsive reporter gene construct.
1. Cell Culture:
-
Culture the FXR reporter cell line according to the manufacturer’s instructions.
-
Plate the cells in a 96-well plate at the recommended density.
2. Compound Treatment:
-
Follow the compound treatment steps as described in Protocol 1, treating the cells with a concentration range of this compound in the presence of an FXR agonist.
3. Reporter Assay:
-
After the 48-hour incubation, perform the reporter gene assay according to the manufacturer's protocol (e.g., measuring luciferase or beta-lactamase activity).
4. Data Analysis:
-
Normalize the reporter signal to a measure of cell viability (e.g., ATP content) to account for cytotoxicity.
-
Plot the concentration-response curve and calculate the IC50 value for this compound.
In Vivo Protocol: Representative Cholestatic DILI Model with an FXR Antagonist
This is a representative protocol for inducing cholestatic liver injury in mice and assessing the effect of an FXR antagonist like this compound.
1. Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Induce cholestatic liver injury by bile duct ligation (BDL). Briefly, anesthetize the mice, perform a midline laparotomy, isolate the common bile duct, and ligate it in two places.[10] Sham-operated animals will undergo the same procedure without ligation.
2. This compound Formulation and Administration:
-
Prepare this compound for in vivo administration. A suggested formulation is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Administer this compound or vehicle control via oral gavage or intraperitoneal injection at desired doses (e.g., 1, 10, 30 mg/kg) daily, starting one day before or on the day of the BDL surgery.
3. Study Duration and Sample Collection:
-
Continue treatment for a specified period (e.g., 3-7 days) after BDL.
-
At the end of the study, collect blood via cardiac puncture for serum analysis of liver injury markers (ALT, AST, total bilirubin).
-
Euthanize the mice and collect the liver for histopathological analysis (H&E staining) and gene expression analysis of FXR target genes.
4. Data Analysis:
-
Compare the serum liver injury markers between the different treatment groups.
-
Score the liver sections for necrosis, inflammation, and cholestasis.
-
Analyze the expression of FXR target genes in the liver tissue.
-
Perform statistical analysis to determine the significance of the effects of this compound.
Conclusion
This compound is a critical research tool for elucidating the role of FXR antagonism in the pathophysiology of DILI. The provided protocols offer a framework for conducting robust in vitro and in vivo studies to assess the potential of compounds to cause DILI through this mechanism. The use of such mechanistically-informed assays can contribute to the development of safer medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP7A1 Gene Induction via SHP-Dependent or Independent Mechanisms can Increase the Risk of Drug-Induced Liver Injury Independently or in Synergy with BSEP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological modulation of cholesterol 7α-hydroxylase (CYP7A1) as a therapeutic strategy for hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DY268 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. With a half-maximal inhibitory concentration (IC50) of 7.5 nM in cell-free assays and 468 nM for FXR transactivation in cell-based assays, this compound serves as a valuable tool for investigating the physiological and pathological roles of FXR.[1][2] These application notes provide detailed protocols for the use of this compound in common cell culture experiments to study FXR signaling and its downstream effects.
Mechanism of Action
FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon binding to its natural ligands, such as bile acids, or synthetic agonists like GW4064, the FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
This compound acts as a competitive antagonist, binding to the ligand-binding domain of FXR and preventing the conformational changes necessary for coactivator recruitment and transcriptional activation. This blockade inhibits the downstream signaling cascade initiated by FXR agonists.
Data Presentation
The following tables summarize quantitative data for this compound in various cell-based assays. These values can serve as a starting point for experimental design.
Table 1: IC50 Values of this compound
| Assay Type | Cell Line | Agonist Used (Concentration) | IC50 (nM) | Reference |
| FXR Transactivation | HEK293T | GW4064 (agonist) | 468 | [1][2] |
| Luciferase Reporter Assay | HG5LN-hFXR | GW4064 (100 nM) | ~500 | [3][4] |
Table 2: Exemplary Concentrations of this compound in Cell Culture Experiments
| Cell Line | Experiment | This compound Concentration | Observed Effect | Reference |
| MDCK | Inhibition of GW4064-induced effects | 1 µM | Reversal of agonist-induced changes | [3] |
| Zebrafish | In vivo treatment | 10 µM | Increased Bhmt expression | [1] |
| Various | Assessment of cytotoxicity | Up to highest conc. | >25% drop in ATP at the highest concentration | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the cytotoxicity of this compound on a chosen cell line, such as HepG2 human liver cancer cells.
References
Application Notes and Protocols for DY268 In Vivo Administration and Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY268 is a potent and selective non-steroidal antagonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[2][3] As an FXR antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of FXR signaling. Its potential therapeutic applications are being explored in conditions such as drug-induced liver injury (DILI), where FXR antagonism may be beneficial.[1]
These application notes provide comprehensive guidelines for the in vivo administration and dosing of this compound, compiled from available literature and formulation protocols. Due to the limited availability of published in vivo studies specifically on this compound in mammalian models, this document also includes a detailed protocol for a structurally related non-steroidal FXR antagonist as a practical reference.
Physicochemical and In Vitro Data
A summary of the key in vitro activity and physical properties of this compound is presented in the table below.
| Parameter | Value | Reference |
| Target | Farnesoid X Receptor (FXR) | [1] |
| Activity | Antagonist | [1] |
| IC₅₀ (FXR binding) | 7.5 nM | [1] |
| IC₅₀ (FXR transactivation) | 468 nM | [1] |
| Molecular Formula | C₂₉H₂₉N₅O₃ | N/A |
| Molecular Weight | 511.58 g/mol | N/A |
| CAS Number | 1609564-75-1 | [1] |
In Vivo Administration and Formulation
Proper formulation is critical for achieving desired exposure and efficacy in in vivo studies. The following are suggested formulations for this compound for different administration routes. It is recommended to prepare fresh solutions for each experiment.
Formulation Protocols
| Protocol | Composition | Achievable Concentration | Administration Route |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Intraperitoneal (i.p.), Intravenous (i.v.) |
| 2 | 10% DMSO, 90% Corn oil | ≥ 5 mg/mL | Oral (p.o.), Intraperitoneal (i.p.) |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | Intraperitoneal (i.p.), Intravenous (i.v.) |
Note: The choice of vehicle should be determined by the specific experimental design and animal model. It is crucial to include a vehicle-only control group in all in vivo experiments. For oral administration, corn oil is a commonly used vehicle for lipophilic compounds. For parenteral routes, formulations containing PEG300, Tween-80, and SBE-β-CD can improve solubility.
In Vivo Dosing Guidelines (Exemplary Protocol with a Non-Steroidal FXR Antagonist)
As of the latest literature review, specific in vivo dosing protocols for this compound in mammalian models have not been published. However, a study on a similar non-steroidal FXR antagonist, referred to as compound 15 (FLG249) , provides a valuable reference for experimental design.[4]
Exemplary Study in Mice with FLG249
-
Animal Model: Male C57BL/6J mice[4]
-
Compound: FLG249 (a non-steroidal FXR antagonist)[4]
-
Dose: 10 mg/kg[4]
-
Administration Route: Oral gavage (p.o.)[4]
-
Vehicle: 0.5% methylcellulose (B11928114) solution[4]
-
Dosing Regimen: Single dose[4]
-
Endpoint: Evaluation of FXR target gene expression in the ileum 6 hours post-administration.[4]
This protocol can serve as a starting point for dose-ranging studies with this compound. It is recommended to perform initial dose-finding experiments to determine the optimal dose that achieves the desired level of target engagement without causing toxicity.
Pharmacokinetic Data of a Non-Steroidal FXR Antagonist
Pharmacokinetic (PK) parameters for a non-steroidal FXR antagonist (Compound 15/FLG249) following oral administration in rats are provided below as a reference.[4]
| Parameter | Value |
| Dose (p.o.) | 3 mg/kg |
| Cₘₐₓ (ng/mL) | 934.03 ± 45.66 |
| Tₘₐₓ (min) | 180 |
| AUC₀₋₃₆₀ (µg·min/mL) | 94.60 ± 18.54 |
Experimental Protocols
General Protocol for Evaluating this compound in a Mouse Model of Drug-Induced Liver Injury (DILI)
This protocol describes a general method for inducing DILI in mice using acetaminophen (B1664979) (APAP) and a suggested approach for evaluating the protective effects of this compound.
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Materials:
-
This compound
-
Acetaminophen (APAP)
-
Vehicle for this compound (e.g., 10% DMSO, 90% Corn oil for oral administration)
-
Saline
3. Experimental Design:
-
Group 1: Vehicle Control: Administer vehicle for this compound followed by saline.
-
Group 2: APAP Only: Administer vehicle for this compound followed by APAP.
-
Group 3: this compound + APAP: Administer this compound at the desired dose(s) followed by APAP.
-
Group 4: this compound Only: Administer this compound at the highest dose followed by saline.
4. Procedure:
-
Fast mice overnight before APAP administration.
-
Administer this compound or its vehicle by oral gavage. The timing of this compound pre-treatment should be optimized based on its pharmacokinetic profile (typically 1-2 hours before the insult).
-
Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300-400 mg/kg in warm saline).
-
Monitor animals for clinical signs of distress.
-
Collect blood samples via cardiac puncture at a specified time point (e.g., 24 hours) after APAP administration for serum biochemistry analysis (ALT, AST).
-
Euthanize animals and collect liver tissue for histopathological analysis (H&E staining) and gene expression analysis (qRT-PCR for FXR target genes).
Signaling Pathway and Experimental Workflow Diagrams
FXR Signaling Pathway Antagonized by this compound
Caption: FXR signaling pathway and its antagonism by this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: General workflow for an in vivo DILI study.
Conclusion
This compound is a potent research tool for elucidating the roles of FXR in health and disease. While specific in vivo data for this compound in mammalian models is currently limited, the information on its formulation and the provided exemplary protocol for a similar compound offer a solid foundation for initiating in vivo studies. Careful dose-finding and pharmacokinetic studies are recommended to establish an effective and safe dosing regimen for your specific experimental model and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DY268 in FXR Antagonism Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in these metabolic pathways has made it a significant therapeutic target for a variety of conditions, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. FXR is activated by bile acids, its natural ligands, leading to the regulation of target gene expression.[2] DY268 is a potent and selective non-steroidal antagonist of FXR.[3][4] It has been shown to inhibit FXR transactivation in cell-based assays, making it a valuable tool for studying the physiological roles of FXR and for screening for novel FXR modulators.[3][4]
These application notes provide detailed protocols for utilizing this compound in the development and execution of screening assays to identify and characterize FXR antagonists. The protocols focus on a robust and widely used cell-based luciferase reporter assay.
Data Presentation: Comparative Potency of FXR Antagonists
The following table summarizes the inhibitory potency of this compound and other common FXR antagonists from various assays. This data provides a baseline for comparison when evaluating new potential antagonists.
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| This compound | Biochemical (TR-FRET) | Recombinant Protein | 7.5 nM | [3][4] |
| This compound | Cell-based (Luciferase Reporter) | HEK293T | 468 nM | [3][4] |
| (Z)-Guggulsterone | Cell-based (Luciferase Reporter) | HepG2 | ~15 µM | [4][5] |
| GSK2033 | Cell-based (Luciferase Reporter) | Not Specified | 0.2 µM | N/A |
| Ursodeoxycholic acid (UDCA) | Indirect (in vivo) | Human | Not directly measured | N/A |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the screening process, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for antagonist screening.
Caption: FXR Signaling Pathway and Point of this compound Intervention.
Caption: High-Throughput Screening Workflow for FXR Antagonists.
Experimental Protocols
Cell-Based FXR Antagonist Luciferase Reporter Assay
This protocol describes a method for screening compounds for FXR antagonistic activity using a luciferase reporter gene assay in HepG2 cells.
Materials:
-
HepG2 cells stably expressing human FXR and an FXR-responsive luciferase reporter construct.[6][7]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
White, opaque 96-well cell culture plates
-
This compound (positive control antagonist)
-
GW4064 or Chenodeoxycholic acid (CDCA) (FXR agonist)
-
Test compounds
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Culture:
-
Maintain the stable HepG2 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Plating:
-
On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Adjust the cell density to 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (this compound) in DMEM. The final concentration of DMSO should be kept below 0.5%.
-
Prepare the FXR agonist (e.g., GW4064 at a final concentration of 100 nM, which corresponds to its approximate EC80).
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted test compounds or this compound to the respective wells.
-
Immediately add 50 µL of the prepared FXR agonist solution to all wells except for the negative control wells (which receive medium only).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The percentage of inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 x [1 - (Luminescence_sample - Luminescence_negative_control) / (Luminescence_agonist_control - Luminescence_negative_control)]
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a general framework for a biochemical TR-FRET assay to identify compounds that disrupt the interaction between FXR and its coactivator peptide.
Materials:
-
Recombinant GST-tagged human FXR ligand-binding domain (LBD)
-
Biotinylated steroid receptor coactivator-1 (SRC-1) peptide
-
Terbium-conjugated anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
This compound (positive control antagonist)
-
GW4064 (FXR agonist)
-
Test compounds
-
Low-volume, black 384-well plates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of all proteins, peptides, and compounds in the assay buffer.
-
Determine the optimal concentrations of FXR-LBD, SRC-1 peptide, and antibodies through titration experiments to achieve a robust assay window (S/B ratio).
-
-
Compound Dispensing:
-
Dispense a small volume (e.g., 20 nL) of test compounds and controls (this compound, GW4064, DMSO) at various concentrations into the wells of a 384-well plate.
-
-
Assay Reaction:
-
Prepare a master mix containing the FXR-LBD, Terbium-anti-GST antibody, and the FXR agonist GW4064 (at its EC50 concentration for coactivator binding).
-
Dispense a volume of this master mix (e.g., 5 µL) into each well containing the compounds.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Prepare a second master mix containing the biotinylated SRC-1 peptide and the streptavidin-conjugated acceptor fluorophore.
-
Dispense a volume of this second master mix (e.g., 5 µL) into each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
The percentage of inhibition is calculated based on the reduction of the TR-FRET signal in the presence of test compounds compared to the agonist-only control.
-
Determine IC50 values by plotting the percentage of inhibition against the compound concentration.
-
References
- 1. Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review - Cao - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guggulsterone antagonizes farnesoid X receptor induction of bile salt export pump but activates pregnane X receptor to inhibit cholesterol 7alpha-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. signosisinc.com [signosisinc.com]
Application of DY268 in Liver Fibrosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Emerging evidence suggests that FXR activation has anti-fibrotic effects, making it a promising therapeutic target. DY268 is a potent and selective antagonist of FXR.[1][2][3][4] By inhibiting FXR signaling, this compound can be utilized as a valuable research tool to investigate the pro-fibrotic pathways regulated by FXR and to study the pathological progression of liver fibrosis. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of liver fibrosis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| FXR Antagonist IC50 | 7.5 nM | [1][2][3] |
| FXR Transactivation Inhibition IC50 (Cell-based Assay) | 468 nM | [1][2][4] |
Signaling Pathway
This compound, as an FXR antagonist, is expected to inhibit the downstream signaling pathways that are normally activated by FXR agonists. In the context of liver fibrosis, FXR activation is known to suppress the activation of hepatic stellate cells (HSCs), the primary cell type responsible for ECM production. Therefore, this compound would block these protective effects, leading to HSC activation and subsequent fibrosis.
Caption: Proposed signaling pathway of this compound in promoting liver fibrosis.
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of this compound in liver fibrosis are provided below.
In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This protocol describes the use of this compound in a chemically-induced model of liver fibrosis.
Experimental Workflow
Caption: Workflow for the in vivo CCl₄-induced liver fibrosis model with this compound treatment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Corn oil (or other suitable vehicle)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (Corn oil i.p. + this compound vehicle oral gavage)
-
This compound Control (Corn oil i.p. + this compound oral gavage)
-
CCl₄ + Vehicle (CCl₄ i.p. + this compound vehicle oral gavage)
-
CCl₄ + this compound (CCl₄ i.p. + this compound oral gavage)
-
-
Fibrosis Induction: Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, 10% solution in corn oil) twice a week for 4-8 weeks.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg body weight, dose to be optimized) or its vehicle daily via oral gavage, starting from the first day of CCl₄ injection.
-
Monitoring: Monitor animal body weight and general health throughout the experiment.
-
Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST levels). Perfuse the liver with PBS and collect liver tissue for histological analysis, Western blotting, and qPCR.
Analysis:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining for general morphology and Picrosirius Red or Masson's trichrome staining to visualize and quantify collagen deposition.
-
Western Blotting: Prepare liver tissue lysates to analyze the protein expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and Collagen Type I.
-
Quantitative PCR (qPCR): Isolate total RNA from liver tissue and perform qPCR to analyze the mRNA expression of pro-fibrotic genes (e.g., Acta2, Col1a1, Timp1) and FXR target genes.
In Vitro Model: Activation of Human Hepatic Stellate Cells (HSCs)
This protocol outlines the use of this compound to study its effect on the activation of a human hepatic stellate cell line, LX-2.
Experimental Workflow
Caption: Workflow for the in vitro activation of hepatic stellate cells with this compound.
Materials:
-
LX-2 human hepatic stellate cell line
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human TGF-β1 (a potent activator of HSCs)
-
This compound
-
DMSO (vehicle for this compound)
-
Cell culture plates
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed LX-2 cells in 6-well or 12-well plates at an appropriate density.
-
Serum Starvation: Once cells reach 70-80% confluency, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle Control (DMSO)
-
This compound alone (to assess baseline effects)
-
TGF-β1 (e.g., 5 ng/mL)
-
TGF-β1 + this compound (various concentrations to assess dose-dependent effects)
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection:
-
Cell Lysates: Wash cells with cold PBS and lyse them for Western blot and qPCR analysis.
-
Supernatants: Collect the cell culture supernatants for analysis of secreted proteins (e.g., Collagen Type I by ELISA).
-
Analysis:
-
Western Blotting: Analyze the expression of α-SMA and Collagen Type I in cell lysates.
-
Quantitative PCR (qPCR): Analyze the mRNA expression of ACTA2 (α-SMA), COL1A1 (Collagen Type I), and other fibrosis-related genes.
-
Immunofluorescence: Culture cells on coverslips, treat as described above, and then fix and stain for α-SMA to visualize changes in cell morphology and protein expression.
Expected Outcomes and Interpretation
Based on its function as an FXR antagonist, it is hypothesized that this compound will:
-
In Vivo: Exacerbate CCl₄-induced liver fibrosis, leading to increased collagen deposition, higher α-SMA expression, and elevated serum markers of liver injury compared to the CCl₄ + Vehicle group.
-
In Vitro: Potentiate the pro-fibrotic effects of TGF-β1 on LX-2 cells, resulting in a greater increase in α-SMA and collagen expression. It may also induce a basal level of activation even in the absence of TGF-β1.
These experiments will help to elucidate the specific role of FXR signaling in the pathogenesis of liver fibrosis and validate the use of this compound as a tool for studying these mechanisms.
References
Application Notes and Protocols for Inducing an Adipogenic Phenotype in Mesenchymal Stem Cells using DY268
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Recent studies have indicated that FXR is also involved in the lineage commitment of mesenchymal stem cells (MSCs). Inhibition of FXR has been shown to suppress osteoblastic differentiation and promote an adipogenic phenotype.[3] These application notes provide detailed protocols for utilizing this compound to induce an adipogenic phenotype in MSCs, offering a valuable tool for research into adipogenesis, metabolic diseases, and regenerative medicine.
Mechanism of Action
This compound functions as a competitive antagonist of FXR, binding to the receptor and preventing the recruitment of coactivators necessary for the transcription of target genes.[4] In the context of MSC differentiation, FXR activation by agonists promotes the expression of osteogenic markers like Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).[3][5] By antagonizing FXR, this compound inhibits the expression of these osteogenic genes, thereby shifting the differentiation balance towards an adipogenic lineage. This is characterized by the upregulation of adipogenic markers such as peroxisome proliferator-activated receptor-gamma (PPARγ) and the accumulation of lipid droplets.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | - | IC50 | 7.5 nM | [1][2] |
| Cell-Based Transactivation Assay | HEK-293T | IC50 | 468 nM | [1][2] |
Table 2: Effect of FXR Antagonism on Mesenchymal Stem Cell Differentiation Markers
| Treatment | Gene/Protein Marker | Change in Expression/Activity | Cell Type | Reference |
| FXR Antagonist (Guggulsterone) | Alkaline Phosphatase (ALP) | Decrease | Human Bone Marrow Stromal Cells | [3] |
| FXR Antagonist (Guggulsterone) | Osteocalcin (OCN) | Decrease | Human Bone Marrow Stromal Cells | [3] |
| FXR Antagonist (Guggulsterone) | Bone Sialoprotein (BSP) | Decrease | Human Bone Marrow Stromal Cells | [3] |
| FXR Antagonist (Guggulsterone) | RUNX2 DNA Binding | Decrease | Human Bone Marrow Stromal Cells | [3] |
| FXR Antagonist (Guggulsterone) | PPARγ | Increase | Human Bone Marrow Stromal Cells | [3] |
| FXR Antagonist (Guggulsterone) | AdipoQ | Increase | Human Bone Marrow Stromal Cells | [3] |
| FXR Antagonist (Guggulsterone) | Leptin | Increase | Human Bone Marrow Stromal Cells | [3] |
| FXR Antagonist (Guggulsterone) | C/EBPα | Increase | Human Bone Marrow Stromal Cells | [3] |
Signaling Pathway
Caption: FXR signaling pathway in mesenchymal stem cell differentiation.
Experimental Protocols
Protocol 1: Induction of Adipogenic Phenotype in Mesenchymal Stem Cells (MSCs)
This protocol describes how to induce an adipogenic phenotype in MSCs by inhibiting FXR with this compound.
Materials:
-
Human Mesenchymal Stem Cells (e.g., bone marrow-derived)
-
MSC Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Adipogenic Differentiation Medium: MSC Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well and 6-well tissue culture plates
-
Oil Red O staining solution
-
RNA extraction kit
-
qRT-PCR reagents and primers for adipogenic and osteogenic markers
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding:
-
Culture human MSCs in MSC Growth Medium at 37°C in a 5% CO2 incubator.
-
Seed MSCs in a 6-well plate at a density of 2 x 10^4 cells/cm^2 and allow them to adhere overnight.
-
-
Induction of Differentiation:
-
Aspirate the growth medium and replace it with Adipogenic Differentiation Medium.
-
Prepare two treatment groups:
-
This compound Treatment Group: Add this compound to the Adipogenic Differentiation Medium to a final concentration of 1 µM (or a range of concentrations from 0.1 µM to 10 µM to determine dose-response).
-
Vehicle Control Group: Add an equivalent volume of DMSO to the Adipogenic Differentiation Medium.
-
-
Culture the cells for 14-21 days, changing the medium every 2-3 days with fresh medium containing the respective treatments.
-
-
Assessment of Adipogenesis (Oil Red O Staining):
-
After the differentiation period, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash the cells with water and visualize the lipid droplets under a microscope.
-
-
Quantitative Analysis of Gene Expression (qRT-PCR):
-
At desired time points (e.g., day 7, 14, and 21), lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for adipogenic markers (e.g., PPARG, CEBPA) and osteogenic markers (e.g., RUNX2, ALPL). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Protocol 2: Luciferase Reporter Assay for FXR Antagonism
This protocol is to confirm the antagonistic activity of this compound on FXR in a cell-based assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid
-
FXR-responsive luciferase reporter plasmid (e.g., containing an IR-1 element)
-
Renilla luciferase control plasmid (for normalization)
-
Transient transfection reagent
-
This compound
-
FXR agonist (e.g., GW4064)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 1.5 x 10^4 cells/well.
-
The next day, co-transfect the cells with the FXR expression plasmid, the FXR-responsive luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing:
-
A fixed concentration of the FXR agonist GW4064 (e.g., 100 nM).
-
Varying concentrations of this compound (e.g., from 1 nM to 10 µM).
-
A vehicle control (DMSO).
-
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the this compound concentration.
-
Experimental Workflow Diagrams
Caption: Workflow for inducing adipogenesis in MSCs using this compound.
References
Application Notes and Protocols: Investigating the Co-administration of FXR Antagonist DY268 with FXR Agonist GW4064
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in various metabolic pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and certain cancers.[3][4] Pharmacological modulation of FXR activity is achieved through the use of agonists, which activate the receptor, and antagonists, which inhibit its activity.
This document provides detailed application notes and protocols for studying the co-administration of DY268, a potent and selective FXR antagonist, and GW4064, a widely used synthetic FXR agonist.[5][6][7][8] Understanding the interplay between these two compounds is crucial for elucidating the nuanced roles of FXR signaling in various physiological and pathological processes. Co-administration studies can be instrumental in dissecting signaling pathways, validating on-target effects, and exploring potential therapeutic strategies that require fine-tuned modulation of FXR activity. While GW4064 is a potent FXR agonist, it's important to note that some studies have reported potential off-target effects, including modulation of G protein-coupled receptors, which should be considered when interpreting results.[9][10]
Compound Information
| Compound | Mechanism of Action | IC50/EC50 | Key Applications |
| This compound | FXR Antagonist | IC50 = 7.5 nM | Inhibition of FXR transactivation, studies of drug-induced liver injury (DILI)[5][6][7][8] |
| GW4064 | FXR Agonist | EC50 = 15 nM | Activation of FXR signaling, studies of metabolic diseases and cancer[8] |
Signaling Pathways and Experimental Logic
The co-administration of an FXR antagonist (this compound) with an FXR agonist (GW4064) allows for the precise investigation of FXR-dependent signaling. By competing for the ligand-binding domain of FXR, this compound can titrate the effects of GW4064, enabling researchers to confirm that the observed biological responses are indeed mediated by FXR.
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by GW4064 and Inhibition by this compound.
Experimental Workflow for Co-administration Studies
Caption: General Experimental Workflow for this compound and GW4064 Co-administration Studies.
Experimental Protocols
Protocol 1: In Vitro FXR Transactivation Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the antagonistic effect of this compound on GW4064-induced FXR activation.
1. Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Lipofectamine 3000 or other suitable transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
GW4064 (stock solution in DMSO)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
2. Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Co-transfect cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh serum-free DMEM.
-
Prepare serial dilutions of this compound.
-
Prepare a fixed concentration of GW4064 (e.g., at its EC80 concentration, predetermined from a dose-response curve).
-
Add the this compound dilutions to the wells, followed by the fixed concentration of GW4064. Include appropriate vehicle controls (DMSO).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Measure the activity of the control reporter for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value for this compound in the presence of GW4064. A study has shown that co-exposure of the potent synthetic FXR antagonist this compound with a fixed concentration of GW4064 can be used to verify the capability of an assay to detect an antagonist response.[11]
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol measures the effect of this compound and GW4064 co-administration on the transcription of FXR target genes.
1. Materials:
-
Hepatocytes (primary or cell lines like HepG2 or Huh7)
-
This compound and GW4064
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB)
-
6-well plates
2. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with vehicle (DMSO), GW4064 alone (at EC50), this compound alone, or a combination of a fixed concentration of GW4064 and varying concentrations of this compound for 24 hours.
-
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Present the data as fold change in gene expression. In human hepatocytes, GW4064 treatment has been shown to increase SHP mRNA expression approximately 3-fold.[12]
-
Table of qPCR Primers (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| SHP (NR0B2) | AGG ACT TGT GCG TGG AGA G | TCT GCT TGG TGA GGT CTG G |
| BSEP (ABCB11) | GCT GGC TTT GCT TCT CAT CT | CCA GGC TGA AAG TGG TGA AT |
| FGF19 | GGG AAG GAG AAA GCA AAG AA | GTC GAT GGC AAT GAC ACA G |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table: Effect of this compound on GW4064-induced FXR Target Gene Expression in HepG2 Cells
| Treatment Group | SHP Fold Change (Mean ± SD) | BSEP Fold Change (Mean ± SD) | FGF19 Fold Change (Mean ± SD) |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| GW4064 (1 µM) | 4.5 ± 0.5 | 3.2 ± 0.4 | 5.1 ± 0.6 |
| This compound (10 µM) | 0.9 ± 0.2 | 1.1 ± 0.1 | 0.8 ± 0.1 |
| GW4064 (1 µM) + this compound (1 µM) | 3.1 ± 0.4 | 2.5 ± 0.3 | 3.8 ± 0.5 |
| GW4064 (1 µM) + this compound (10 µM) | 1.2 ± 0.2 | 1.3 ± 0.2 | 1.5 ± 0.3 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion
The co-administration of the FXR antagonist this compound and the agonist GW4064 provides a powerful tool for researchers to dissect the intricacies of FXR signaling. The protocols and guidelines presented here offer a framework for designing and executing experiments to investigate the competitive interaction of these compounds at the receptor level and their downstream functional consequences. Such studies are essential for advancing our understanding of FXR biology and for the development of novel therapeutics targeting this important nuclear receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DY268 as an In Vitro Model for Drug-Induced Cholestasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DY268, a potent Farnesoid X Receptor (FXR) antagonist, in an in vitro model to study and predict drug-induced cholestasis (DIC). This model is designed for researchers in drug discovery and development to assess the cholestatic potential of new chemical entities.
Introduction to Drug-Induced Cholestasis and the Role of FXR
Drug-induced liver injury (DILI) is a significant cause of drug attrition during development and post-market withdrawal.[1] A substantial portion of DILI cases manifest as cholestasis, a condition characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver.[1][2] The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid homeostasis.[3][4] FXR activation by bile acids transcriptionally regulates genes involved in bile acid synthesis, transport, and detoxification.[3][5] Consequently, antagonism of FXR by xenobiotics can disrupt this delicate balance and is considered a key mechanism in drug-induced cholestasis.[6][7]
This compound is a potent and selective FXR antagonist, making it a valuable tool to probe the mechanisms of FXR-mediated cholestasis in vitro.[6] By antagonizing FXR, this compound can mimic the effects of drugs that interfere with this critical pathway, leading to a cholestatic phenotype in liver cell models.
The this compound In Vitro Model for Cholestasis
This model utilizes a human liver cell line, such as HepaRG™ cells, which can differentiate into hepatocyte-like cells and form bile canaliculi, providing a physiologically relevant system to study cholestasis.[2][8] The principle of the assay is to assess the cytotoxic effects of a test compound in the presence of a cholestatic challenge induced by this compound.
Key Features of the Model:
-
Mechanism-Based: Directly interrogates the role of FXR antagonism in cholestasis.
-
Predictive Power: Helps to identify compounds with a potential to cause cholestasis early in the drug development pipeline.
-
Versatility: Can be adapted to screen multiple compounds and investigate dose-dependent effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its effects in relevant in vitro systems.
Table 1: Potency of this compound as an FXR Antagonist
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FXR Antagonism) | 7.5 nM | Cell-free assay | [6] |
| IC50 (FXR Transactivation) | 468 nM | Cell-based reporter assay | [6] |
Table 2: Illustrative Example of this compound's Effect on Gene Expression in a Cholestasis Model
| Gene | Treatment | Fold Change (vs. Vehicle Control) |
| OSTβ (SLC51B) | This compound (10 µM) | ↓ 0.6 |
| BSEP (ABCB11) | This compound (10 µM) | ↓ 0.7 |
| CYP7A1 | This compound (10 µM) | ↑ 1.5 |
Note: The data in Table 2 is illustrative and based on the known effects of FXR antagonism. Actual results may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflow
FXR Signaling Pathway in Bile Acid Homeostasis
The following diagram illustrates the central role of FXR in regulating bile acid synthesis and transport. FXR activation by bile acids leads to the expression of SHP, which in turn represses CYP7A1, the rate-limiting enzyme in bile acid synthesis. FXR also induces the expression of the bile salt export pump (BSEP), which is crucial for transporting bile acids out of the hepatocyte.
Caption: FXR signaling pathway in the hepatocyte.
Experimental Workflow for the this compound-Based Cholestasis Assay
This workflow outlines the key steps for assessing the cholestatic potential of a test compound using the this compound in vitro model.
Caption: Experimental workflow for the in vitro cholestasis assay.
Detailed Experimental Protocols
Protocol 1: Maintenance and Differentiation of HepaRG™ Cells
Materials:
-
HepaRG™ cells
-
Growth Medium (e.g., William's E Medium supplemented with GlutaMAX™, fetal bovine serum, and penicillin/streptomycin)
-
Differentiation Medium (e.g., Growth Medium supplemented with hydrocortisone (B1673445) hemisuccinate and DMSO)
-
Collagen-coated cell culture plates
Procedure:
-
Cell Seeding: Seed HepaRG™ cells onto collagen-coated plates at a recommended density.
-
Growth Phase: Culture the cells in Growth Medium for approximately two weeks, replacing the medium every 2-3 days.
-
Differentiation Phase: Once the cells reach confluence, replace the Growth Medium with Differentiation Medium.
-
Maintenance of Differentiated Cells: Culture the cells in Differentiation Medium for at least two weeks to allow for full differentiation into hepatocyte-like and biliary-like cells. The formation of bile canaliculi should be visible under a microscope.
Protocol 2: this compound-Induced Cholestasis and Cytotoxicity Assay
Materials:
-
Differentiated HepaRG™ cells (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Test compound (stock solution in a suitable solvent)
-
Bile Acid Cocktail (e.g., a mixture of cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, and ursodeoxycholic acid)
-
Cell culture medium
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Prepare Treatment Solutions: Prepare serial dilutions of the test compound and a fixed, sub-toxic concentration of this compound (e.g., 1-10 µM) in cell culture medium. Also, prepare a control medium with the vehicle and a medium with the bile acid cocktail.
-
Cell Treatment:
-
Aspirate the differentiation medium from the differentiated HepaRG™ cells.
-
Add the prepared treatment solutions to the respective wells. Include vehicle controls, this compound-only controls, test compound-only controls, and co-treatment wells.
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator.
-
Cytotoxicity Measurement:
-
Equilibrate the plate and the cytotoxicity assay reagent to room temperature.
-
Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for the test compound in the presence and absence of this compound. A significant potentiation of cytotoxicity in the presence of this compound suggests a cholestatic liability.
-
Protocol 3: Bile Salt Export Pump (BSEP) Activity Assay
Materials:
-
Differentiated HepaRG™ cells
-
This compound
-
Test compound
-
Fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment: Treat differentiated HepaRG™ cells with the test compound and/or this compound as described in Protocol 2 for a desired period (e.g., 24 hours).
-
Substrate Loading:
-
Wash the cells with pre-warmed HBSS.
-
Incubate the cells with the fluorescent BSEP substrate in HBSS for a short period (e.g., 10-30 minutes) at 37°C.
-
-
Image Acquisition:
-
Wash the cells with cold HBSS to remove excess substrate.
-
Acquire fluorescent images of the bile canaliculi using a fluorescence microscope or a high-content imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity within the bile canaliculi.
-
A decrease in fluorescence intensity in treated cells compared to control cells indicates inhibition of BSEP activity.
-
Conclusion
The this compound in vitro model provides a valuable tool for assessing the risk of drug-induced cholestasis by specifically targeting the FXR antagonism mechanism. By following the detailed protocols and utilizing the provided data and diagrams, researchers can effectively integrate this assay into their drug safety assessment workflows to make more informed decisions during drug development. Further characterization of a wider range of compounds will continue to refine the predictive capacity of this model.
References
- 1. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SaferWorldbyDesign [saferworldbydesign.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury [mdpi.com]
- 5. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veritastk.co.jp [veritastk.co.jp]
- 7. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Setup and Use of HepaRG Cells in Cholestasis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the Zebrafish Model to Study the Effects of DY268 on Liver Regeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to investigate the effects of DY268, a potent farnesoid X receptor (FXR) antagonist, on liver regeneration. The zebrafish offers a powerful in vivo system for such studies due to its remarkable regenerative capacity, genetic tractability, and the conserved nature of key signaling pathways with mammals.[1][2]
Introduction to the Zebrafish Model for Liver Regeneration
The zebrafish liver shares significant cellular and functional similarities with its mammalian counterpart, making it an excellent model for studying liver diseases and regeneration.[1][3] Its small size, rapid development, and optical transparency in the larval stages allow for high-throughput screening and real-time imaging of cellular processes.[1] Several well-established models of liver injury in zebrafish are routinely used to study the mechanisms of regeneration, including partial hepatectomy (PHx), chemically-induced liver injury, and genetic cell ablation techniques.[1]
The Role of Farnesoid X Receptor (FXR) in Liver Regeneration
The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2][4][5] Its involvement in liver regeneration is complex and appears to be context-dependent.
In models of liver injury where regeneration is driven by the proliferation of existing hepatocytes, such as after partial hepatectomy or acetaminophen-induced damage, FXR activation has been shown to be beneficial, promoting hepatocyte proliferation.[4][6]
Conversely, in scenarios of severe liver injury where regeneration is dependent on the contribution of biliary epithelial cells (BECs) and liver progenitor cells (LPCs), FXR activation has been found to impair regeneration.[3][7] Specifically, FXR activation can block the differentiation of LPCs into new hepatocytes.[3]
This compound: A Farnesoid X Receptor Antagonist
This compound is a potent antagonist of FXR with an IC50 of 7.5 nM.[6] As an FXR inhibitor, this compound can be a valuable tool to dissect the nuanced roles of FXR in liver regeneration. Given that FXR activation can impede progenitor cell-driven regeneration, this compound may have a therapeutic potential in promoting liver repair in specific contexts of severe liver disease.
Data Presentation
The following table summarizes the reported effects of this compound on a marker of liver cell differentiation in a specific zebrafish model of liver injury.
| Compound | Model System | Treatment Details | Observed Effect | Reference |
| This compound | Tg(fabp10a:pt-β-catenin) zebrafish larvae | 10 µM this compound treatment from 13 to 15 days post-fertilization (dpf) | Increased expression of Bhmt (betaine-homocysteine S-methyltransferase), a marker for hepatocyte differentiation, compared to DMSO-treated controls. | [6] |
Experimental Protocols
Three distinct and widely used zebrafish liver injury models are detailed below. For each model, a protocol for the application of this compound to study its effects on regeneration is provided.
Protocol 1: Partial Hepatectomy (PHx) in Adult Zebrafish
This model involves the surgical removal of a portion of the liver, which then undergoes epimorphic regeneration.[8][9] It is primarily a model of hepatocyte-driven regeneration.[1][7]
Experimental Workflow: Partial Hepatectomy
Workflow for the partial hepatectomy model.
Methodology
-
Animal Preparation:
-
Anesthetize adult zebrafish (3-6 months old) in 0.02% tricaine (B183219) methanesulfonate (B1217627) (MS-222) solution.
-
Once anesthetized, place the fish ventral side up in a groove carved into a water-soaked sponge.[10]
-
-
Partial Hepatectomy Procedure:
-
Using fine forceps and spring-loaded scissors, make a small incision (3-4 mm) along the abdomen, posterior to the heart, to expose the visceral organs.[10]
-
The ventral lobe of the liver, which lies over the intestine, will be visible.[10]
-
Gently separate the ventral lobe from the intestine and resect it at its base.[10]
-
Close the incision with a single suture.
-
-
Post-Operative Care and this compound Treatment:
-
Return the fish to fresh system water to recover.
-
Once the fish are swimming normally, transfer them to tanks containing either this compound (e.g., 1-10 µM) or a vehicle control (DMSO).
-
Maintain the treatment for the duration of the regeneration period, with daily water changes and re-dosing.
-
-
Assessment of Liver Regeneration:
-
At desired time points (e.g., 3, 5, and 7 days post-hepatectomy), euthanize a subset of fish from each group.
-
Liver-to-Body Weight Ratio: Dissect the entire liver and weigh it. Also, weigh the corresponding fish. Calculate the liver-to-body weight ratio as an index of regeneration.[10]
-
Histology: Fix the liver in 4% paraformaldehyde (PFA), embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe tissue morphology.
-
Cell Proliferation: Perform immunohistochemistry for proliferating cell nuclear antigen (PCNA) or incorporate 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to label proliferating hepatocytes.
-
Protocol 2: Metronidazole-Nitroreductase (NTR) System for Hepatocyte Ablation
This is a genetic cell ablation model that allows for the specific destruction of hepatocytes, leading to a robust regenerative response that is often driven by liver progenitor cells.[11][12]
Experimental Workflow: NTR-Mediated Hepatocyte Ablation
Workflow for the NTR-mediated hepatocyte ablation model.
Methodology
-
Animal Model:
-
Utilize a transgenic zebrafish line that expresses nitroreductase (NTR) specifically in hepatocytes, such as Tg(fabp10a:NTR-mCherry). The fabp10a promoter drives expression in hepatocytes.[13]
-
-
Hepatocyte Ablation:
-
Raise Tg(fabp10a:NTR-mCherry) larvae to 5-6 days post-fertilization (dpf).
-
Prepare a 10 mM solution of metronidazole (Mtz) in embryo medium.
-
Immerse the larvae in the Mtz solution for 24 hours in the dark to induce hepatocyte ablation.[7]
-
Ablation can be confirmed by the loss of mCherry fluorescence in the liver.
-
-
Regeneration and this compound Treatment:
-
After 24 hours, thoroughly wash the larvae with fresh embryo medium to remove all traces of Mtz.
-
Divide the larvae into treatment groups: one with this compound (e.g., 1-10 µM) in embryo medium and a control group with DMSO.
-
Incubate the larvae at 28.5°C for the regeneration period.
-
-
Assessment of Liver Regeneration:
-
Live Imaging: At various time points post-washout (e.g., 24, 48, 72 hours), anesthetize larvae and image the liver region to monitor the recovery of mCherry fluorescence, which indicates the appearance of new hepatocytes.
-
Immunohistochemistry: Fix larvae at different time points and perform whole-mount immunohistochemistry for markers of liver progenitor cells (e.g., Sox9b) and differentiated hepatocytes (e.g., Prox1).
-
Cell Proliferation: Use 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation to label proliferating cells during the regeneration phase.
-
Protocol 3: Acetaminophen (B1664979) (APAP)-Induced Liver Injury
APAP overdose is a common cause of acute liver failure.[14] In zebrafish, APAP treatment leads to dose-dependent hepatocyte necrosis, modeling drug-induced liver injury.[14][15][16]
Experimental Workflow: APAP-Induced Liver Injury
Workflow for the APAP-induced liver injury model.
Methodology
-
Animal Model:
-
Use wild-type or a hepatocyte-specific fluorescent reporter line like Tg(fabp10a:GFP) zebrafish larvae.
-
Raise larvae to 3-5 dpf.
-
-
Induction of Liver Injury:
-
Regeneration and this compound Treatment:
-
After the 24-hour APAP exposure, wash the larvae extensively with fresh embryo medium.
-
Transfer the larvae to multi-well plates and add either this compound (e.g., 1-10 µM) or a DMSO control.
-
-
Assessment of Liver Regeneration:
-
Liver Size and Morphology: In Tg(fabp10a:GFP) larvae, the size of the liver can be quantified by measuring the fluorescent area at different time points post-APAP washout.
-
Histology: Fix larvae for H&E staining to assess the extent of hepatocyte necrosis and subsequent tissue repair.
-
Biochemical Markers: Alanine aminotransferase (ALT) levels, a marker of liver damage, can be measured from pooled larvae homogenates.[14]
-
Survival Curves: Monitor and record the survival rates of larvae in each treatment group over the course of the experiment.
-
Signaling Pathway Diagram: Proposed Mechanism of this compound in Liver Regeneration
The following diagram illustrates the proposed mechanism by which this compound, as an FXR antagonist, may modulate liver progenitor cell-driven regeneration. The diagram highlights the pathways identified in zebrafish studies.
Proposed mechanism of this compound in progenitor-driven liver regeneration.
This signaling diagram illustrates that by antagonizing FXR, this compound may relieve the FXR-mediated activation of PTEN, thereby disinhibiting the PI3K-AKT-mTOR pathway, which is crucial for the differentiation of liver progenitor cells (LPCs) into hepatocytes.[3] Additionally, FXR has been shown to regulate ERK1 and Notch signaling, which are required for the differentiation of bipotential progenitor cells into hepatocytes and biliary epithelial cells, respectively.[17] The antagonistic action of this compound on these pathways warrants further investigation.
Conclusion
The zebrafish provides a versatile and clinically relevant model to investigate the therapeutic potential of compounds like this compound in the context of liver regeneration. The choice of injury model is critical, as the role of the target, FXR, is dependent on the primary mechanism of regeneration. These application notes and protocols provide a framework for researchers to design and execute studies to elucidate the effects of FXR antagonism on liver repair and to explore its potential as a therapeutic strategy for liver diseases.
References
- 1. Frontiers | Using different zebrafish models to explore liver regeneration [frontiersin.org]
- 2. Farnesoid X receptor, the bile acid sensing nuclear receptor, in liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Activation Impairs Liver Progenitor Cell-Mediated Liver Regeneration via the PTEN-PI3K-AKT-mTOR Axis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion of Liver Regeneration/Repair by Farnesoid X Receptor in Both Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor, the bile acid sensing nuclear receptor, in liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Activation Impairs Liver Progenitor Cell–Mediated Liver Regeneration via the PTEN-PI3K-AKT-mTOR Axis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using different zebrafish models to explore liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial Hepatectomy in Adult Zebrafish [jove.com]
- 9. A protocol for partial hepatectomy in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Partial Hepatectomy in Adult Zebrafish [jove.com]
- 11. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PGE2-regulated wnt signaling and N-acetylcysteine are synergistically hepatoprotective in zebrafish acetaminophen injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zebrafish as model organisms for studying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Farnesoid X Receptor Is Required for the Redifferentiation of Bipotential Progenitor Cells During Biliary-Mediated Zebrafish Liver Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DY268 solubility issues and solutions for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DY268.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR) with an IC50 of 7.5 nM.[1][2][3][4] It functions by inhibiting the transactivation of FXR, a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[5][6] By blocking FXR, this compound can be utilized in studies related to drug-induced liver injury (DILI) and other metabolic conditions.[1][3][7]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4][8] It is highly soluble in DMSO, reaching a concentration of 50 mg/mL.[1][8] For subsequent dilutions into aqueous media for cell-based assays, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.[9]
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][10] Avoid repeated freeze-thaw cycles to maintain the compound's stability.[1][10]
Troubleshooting Guide
Issue 1: this compound is precipitating out of my stock solution.
-
Possible Cause: The solubility limit in the chosen solvent may have been exceeded, or the solvent may have absorbed water, which can decrease the solubility of lipophilic compounds.[11]
-
Solution:
-
Warm the solution: Gently warm the solution to 37°C or up to 60°C to aid in redissolving the precipitate.[1]
-
Sonication: Use an ultrasonic bath to help break up the precipitate and enhance dissolution.[1][8]
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for certain compounds.[1][11] Using newly opened, high-purity DMSO is recommended.[1]
-
Issue 2: My this compound solution is not clear after preparation.
-
Possible Cause: Incomplete dissolution of the compound.
-
Solution:
-
Increase mixing time: Ensure the solution is vortexed or mixed thoroughly for an adequate amount of time.
-
Apply heat and/or sonication: As mentioned above, warming and sonication can significantly improve solubility.[1][8] For in vivo formulations, it is crucial to start with a clear stock solution before adding co-solvents.[1]
-
Issue 3: I am observing cytotoxicity in my cell-based assays.
-
Possible Cause: The final concentration of DMSO in the cell culture medium is too high.
-
Solution:
-
Calculate the final DMSO concentration: Ensure the final concentration of DMSO in your experimental wells is less than 0.5%.[9]
-
Perform a vehicle control: Always include a control group treated with the same final concentration of DMSO (without this compound) to assess the effect of the solvent on cell viability.[9]
-
Stepwise dilution: When diluting the DMSO stock solution into your aqueous-based culture medium, it is recommended to perform the dilution in a stepwise manner to prevent the compound from precipitating.[9]
-
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (89.18 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened DMSO is recommended.[1][8] |
| Water | Insoluble | [8] |
Table 2: In Vivo Formulations
| Formulation | Max Concentration | Method |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (8.92 mM) | Add solvents sequentially and mix well. Sonication may be needed.[1][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (8.92 mM) | Prepare a clear stock in DMSO first, then add to the SBE-β-CD solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (8.92 mM) | Mix the DMSO stock solution with corn oil.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 0.56066 mg of this compound (Molecular Weight: 560.66 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of a 10 mM solution, add 178.36 µL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath and/or warm the solution to 37-60°C until the solution is clear.[1]
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Protocol 2: General Procedure for a Cell-Based FXR Antagonism Assay
-
Cell Seeding: Seed cells (e.g., HepG2) in a suitable plate format and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in cell culture medium. Ensure the final DMSO concentration remains below 0.5%.[9]
-
Treatment: Treat the cells with the this compound dilutions. Include a positive control (an FXR agonist like GW4064) and a vehicle control (medium with the same final DMSO concentration).[12][13]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).[12]
-
Assay Readout: Measure the desired endpoint, such as the expression of FXR target genes (e.g., using qPCR) or through a reporter gene assay (e.g., luciferase).[6][12]
Visualizations
Caption: Workflow for preparing this compound solutions and use in cell-based assays.
Caption: Simplified FXR signaling pathway showing the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical control of the nuclear bile acid receptor FXR with a photohormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | FXR | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ziath.com [ziath.com]
- 12. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DY268 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DY268, a potent Farnesoid X Receptor (FXR) antagonist, in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to help you optimize your experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3][4][5][6] this compound exerts its effect by binding to FXR and inhibiting its transactivation, thereby blocking the downstream signaling pathways regulated by FXR.[2][7]
Q2: What are the common in vitro applications of this compound?
A2: this compound is frequently used in in vitro studies to investigate:
-
Mechanisms of cholestasis
-
Non-alcoholic steatohepatitis (NASH)[8]
-
The role of FXR in various metabolic diseases
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. A concentration of 10 μM has been used to elicit effects on gene expression.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[2] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired working concentration in cell culture medium. To prepare a stock solution, dissolve this compound in newly opened, anhydrous DMSO with the aid of ultrasonication and gentle warming (up to 60°C) if necessary.[2] Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | - Low solubility of this compound in aqueous solutions.- The final DMSO concentration in the medium is too low. | - Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).- Prepare the final dilution of this compound in pre-warmed culture medium and vortex immediately.- If precipitation persists, consider using a different solvent system, though compatibility with your cell line must be verified. |
| High cellular toxicity observed | - The concentration of this compound is too high.- The cell line is particularly sensitive to the compound or the solvent (DMSO). | - Perform a cytotoxicity assay (e.g., MTT, LDH, or ATP assay) to determine the maximum non-toxic concentration of this compound for your specific cell line.[9] A greater than 25% drop in ATP levels relative to the vehicle-treated control can indicate cytotoxicity.[2]- Include a vehicle control (DMSO) at the same final concentration as your this compound-treated samples to assess solvent toxicity. |
| Inconsistent or no effect on target gene expression | - Suboptimal concentration of this compound.- Insufficient incubation time.- Low expression of FXR in the chosen cell line. | - Perform a dose-response and time-course experiment to optimize the experimental conditions.- Verify the expression of FXR in your cell line using techniques such as qPCR or Western blotting.- Ensure that an FXR agonist (e.g., GW4064) is used to activate the receptor, so that the antagonistic effect of this compound can be observed. |
| Unexpected off-target effects | - this compound may interact with other cellular targets at high concentrations. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- If off-target effects are suspected, consider using a structurally different FXR antagonist as a control to confirm that the observed effects are specific to FXR inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (FXR Antagonism) | 7.5 nM | Biochemical assay | [2][6] |
| IC50 (FXR Transactivation) | 468 nM | Cell-based reporter gene assay in HEK293T cells | [2][7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (89.18 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO. | [2] |
Experimental Protocols
Protocol 1: FXR Antagonism Reporter Gene Assay
This protocol is designed to quantify the antagonistic activity of this compound on FXR using a cell-based reporter gene assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR expression plasmid
-
FXR-responsive reporter plasmid (e.g., containing a firefly luciferase gene driven by an FXR response element)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Transfection reagent
-
FXR agonist (e.g., GW4064)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a solution of the FXR agonist GW4064 at a concentration that gives a submaximal response (e.g., EC80).
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour.
-
Add the GW4064 solution to the wells (except for the negative control wells).
-
-
Incubation: Incubate the plate for another 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced FXR activity.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in absorbance indicates cytotoxicity.
Signaling Pathways and Workflows
Caption: FXR Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Farnesoid X receptor targeting to treat nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting unexpected results in DY268 in vivo studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DY268, a potent Farnesoid X Receptor (FXR) antagonist, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] It functions by inhibiting the transactivation of FXR, thereby modulating the expression of downstream target genes.[4][5] this compound is frequently used in preclinical research, particularly in studies related to drug-induced liver injury (DILI).[4][5][6]
Q2: What are the known in vitro potencies of this compound?
A2: The inhibitory concentrations (IC50) of this compound have been determined in various assays, as summarized in the table below.
Q3: My this compound formulation appears cloudy or has precipitated. What should I do?
A3: this compound has limited aqueous solubility, and precipitation is a common issue. It is crucial to prepare the formulation fresh on the day of use.[4] If you observe precipitation, gentle heating and/or sonication can help redissolve the compound.[4] Always visually inspect the solution for clarity before administration. For detailed formulation protocols, refer to the Experimental Protocols section.
Q4: I am observing high toxicity or animal mortality even at what I believe are low doses. What could be the cause?
A4: Unexpected toxicity can stem from several factors. High concentrations of this compound have been shown to decrease ATP levels, which could contribute to cellular stress.[4] Additionally, the vehicle itself, especially if it contains solvents like DMSO, can cause adverse effects.[7] It is essential to include a vehicle-only control group to distinguish the effects of the compound from those of the formulation. If toxicity persists, consider performing a dose-range-finding study with lower doses.
Q5: The in vivo efficacy of this compound is lower than expected or highly variable. What are the potential reasons?
A5: Inconsistent efficacy can be due to issues with compound formulation and administration, or biological variability. Ensure your formulation is homogenous and the compound is fully dissolved to guarantee accurate dosing. The complex role of FXR in metabolism means that the physiological state of the animal model (e.g., diet, gut microbiome) can significantly influence the outcome.[8] Inconsistent results can also arise from technical variability in experimental procedures.[9]
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity or Abnormal Liver Biomarkers
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the dosing solution for any precipitate. If present, reformulate using the recommended protocols, possibly with the aid of sonication.[4] |
| Vehicle Toxicity | Ensure a vehicle-only control group is included. If adverse effects are seen in this group, consider alternative, less toxic vehicle formulations.[7] |
| Dose Too High | The selected dose may be too high for the chosen animal model. Conduct a pilot study with a broader range of lower doses to determine the maximum tolerated dose (MTD).[10] |
| Model Sensitivity | The animal model may have a heightened sensitivity to FXR antagonism. Review literature for the specific model's response to FXR modulation. |
| Off-Target Effects | While this compound is selective, high concentrations could lead to off-target effects. Correlate adverse findings with plasma concentrations of the drug if possible. |
Issue 2: Compound Formulation and Solubility Problems
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Ratio | Strictly adhere to validated solvent ratios. Adding solvents in the wrong order can cause precipitation.[4] |
| Exceeded Solubility Limit | Do not exceed the recommended maximum concentration for a given vehicle system. Refer to the formulation table below. |
| Formulation Instability | Always prepare formulations fresh before each use.[4] Do not store dosing solutions unless their stability has been validated. |
| Low Temperature | If working in a cold environment, components may come out of solution. Gentle warming may be required.[7] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | IC50 | Reference |
| FXR Binding Assay | 7.5 nM | [4][5] |
| FXR Transactivation (Cell-based) | 468 nM | [4][5] |
Table 2: Recommended In Vivo Formulations for this compound
| Vehicle Composition | Final this compound Concentration | Notes | Reference |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Prepare a 50 mg/mL stock in DMSO first. Mix evenly. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Add each solvent one by one and mix thoroughly at each step. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | SBE-β-CD can improve solubility. Mix evenly. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (PEG300/Tween-80 Formulation)
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add Co-solvents: Add 4 volumes of PEG300 to the DMSO stock (relative to the final volume). Vortex until the solution is clear.
-
Add 0.5 volumes of Tween-80. Vortex again until fully mixed.
-
Final Dilution: Add 4.5 volumes of sterile saline to reach the final desired concentration. Mix thoroughly. The final DMSO concentration should be 10% or less.
-
Pre-dosing Check: Before administration, visually inspect the final formulation for any signs of precipitation.[4]
Protocol 2: General Workflow for a DILI In Vivo Study
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle Control, DILI-inducing agent, DILI agent + this compound).
-
Baseline Measurements: Collect baseline body weights and, if applicable, blood samples for baseline biomarker analysis.
-
DILI Induction: Administer the DILI-inducing agent (e.g., acetaminophen, lipopolysaccharide) according to the established model protocol.
-
This compound Administration: Administer this compound or vehicle at the predetermined dose and schedule.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Terminal Sample Collection: At the end of the study, collect blood for serum biomarker analysis (e.g., ALT, AST) and harvest liver tissue for histopathology and gene expression analysis.
Visualizations
Caption: Simplified FXR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo DILI study with this compound.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The molecular interplay between the gut microbiome and circadian rhythms: an integrated review [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving DY268 Efficacy in Drug-Induced Liver Injury Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing DY268, a potent farnesoid X receptor (FXR) antagonist, in pre-clinical models of drug-induced liver injury (DILI). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to enhance the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of drug-induced liver injury?
A1: this compound is a high-affinity antagonist of the farnesoid X receptor (FXR), with an IC₅₀ of 7.5 nM.[1] In cellular assays, it effectively inhibits FXR transactivation with an IC₅₀ of 468 nM.[1] The rationale for using an FXR antagonist in DILI models stems from the complex role of FXR in liver homeostasis. While FXR activation is generally considered hepatoprotective, studies have shown that global FXR deficiency can enhance acetaminophen (B1664979) (APAP)-induced hepatotoxicity.[2] This suggests that the modulation of FXR signaling at different stages of liver injury could be a therapeutic strategy. The proposed mechanism of action for an FXR antagonist like this compound in certain DILI contexts involves the modulation of bile acid homeostasis and inflammatory signaling pathways. For instance, FXR deficiency has been linked to an accumulation of deoxycholic acid (DCA), which can induce the release of the pro-inflammatory cytokine TNF-α from macrophages, thereby potentiating APAP toxicity.[2]
Q2: What is the appropriate in vivo model to test the efficacy of this compound?
A2: The acetaminophen (APAP)-induced liver injury model in mice is a widely used and clinically relevant model for studying DILI.[3][4] This model is highly reproducible and shares key pathological features with APAP toxicity in humans, including centrilobular necrosis.[4][5] The injury is dose-dependent, allowing for the evaluation of therapeutic interventions.[3]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a poorly water-soluble compound, and proper formulation is critical for in vivo experiments. Here are three recommended protocols for preparing a clear solution of this compound at a concentration of ≥ 5 mg/mL:
-
Protocol 1 (Co-solvents): Prepare a stock solution of this compound in DMSO. For the final working solution, use a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Add each solvent sequentially and ensure the solution is clear before administration.[1]
-
Protocol 2 (Cyclodextrin-based): Prepare a stock solution of this compound in DMSO. The final vehicle consists of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1][6]
-
Protocol 3 (Oil-based): Prepare a stock solution of this compound in DMSO. The final vehicle is composed of 10% DMSO and 90% Corn Oil. This formulation is suitable for longer continuous dosing periods.[1]
It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guides
Issue 1: High variability in the severity of APAP-induced liver injury.
-
Question: I am observing significant variability in serum ALT/AST levels and histological damage in my control group (APAP only). What could be the cause?
-
Answer: Variability in APAP-induced liver injury is a common issue and can be attributed to several factors:
-
Fasting: A 12-16 hour fasting period prior to APAP administration is crucial for consistent results as it depletes hepatic glutathione (B108866) (GSH) stores, making the liver more susceptible to APAP-induced toxicity.[3][7]
-
Animal Strain, Sex, and Age: Different mouse strains exhibit varying susceptibility to APAP toxicity. C57BL/6 mice are commonly used and are known to be susceptible.[5] Male mice are often reported to show more consistent injury. Age can also influence metabolic rates and should be kept consistent across experimental groups.
-
APAP Preparation and Administration: APAP should be completely dissolved in a warm vehicle (e.g., saline) immediately before intraperitoneal (i.p.) injection.[3] Inconsistent dissolution can lead to variable dosing.
-
Circadian Rhythm: The time of day for APAP administration can influence its metabolism and toxicity. It is advisable to perform experiments at a consistent time.
-
Issue 2: this compound treatment does not show a protective effect against APAP-induced liver injury.
-
Question: I have administered this compound to my mice, but I do not see a reduction in liver enzymes or an improvement in liver histology compared to the APAP-only group. What could be the problem?
-
Answer: The lack of efficacy of this compound could be due to several factors related to the experimental design and the compound's mechanism of action:
-
Dosing and Timing of Administration: The therapeutic window for intervention in APAP-induced liver injury is narrow. The timing of this compound administration is critical. Consider administering this compound either as a pre-treatment or shortly after the APAP challenge. The optimal dose needs to be determined empirically, but a starting point could be in the range of 10-50 mg/kg, based on in vivo studies with other small molecule inhibitors.
-
Bioavailability: Ensure that the formulation of this compound is appropriate and results in adequate systemic exposure. If in doubt, a pilot pharmacokinetic study to measure plasma and liver concentrations of this compound would be beneficial.
-
Complex Role of FXR: As FXR signaling can have both protective and detrimental effects depending on the context and timing, antagonism may not be beneficial at all stages of injury. Consider a time-course experiment to evaluate the effects of this compound at different time points after APAP administration.
-
Interaction with RIPK1 Signaling: The interplay between FXR and RIPK1 signaling in liver injury is an emerging area of research. RIPK1 has a dual role, with its kinase activity promoting cell death and its scaffolding function being pro-survival.[8] The effect of this compound might be influenced by the dominant RIPK1-mediated pathway at the time of administration.
-
Issue 3: Unexpected toxicity or adverse effects observed in the this compound treatment group.
-
Question: I am observing signs of toxicity (e.g., weight loss, lethargy) in the group receiving this compound, even in the absence of APAP. What should I do?
-
Answer: While specific toxicity data for this compound in vivo is limited, off-target effects or vehicle-related toxicity are possibilities:
-
Vehicle Toxicity: Always include a vehicle-only control group to rule out any adverse effects of the formulation itself. High concentrations of DMSO or other co-solvents can have their own toxic effects.
-
Dose-Ranging Study: Conduct a dose-ranging study with this compound alone to determine the maximum tolerated dose (MTD) in your specific mouse strain.
-
Off-Target Effects: While this compound is a potent FXR antagonist, high concentrations may lead to off-target activities. If toxicity is observed at doses required for efficacy, it may indicate a narrow therapeutic window.
-
Experimental Protocols
Acetaminophen (APAP)-Induced Liver Injury Model in Mice
This protocol describes the induction of acute liver injury in mice using a single high dose of acetaminophen.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (Sigma-Aldrich, Cat. No. A7085)
-
Sterile 0.9% Saline
-
This compound
-
Vehicle for this compound (see FAQ 3 for options)
-
Warming plate or water bath
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 12-16 hours overnight with free access to water.[3][7]
-
APAP Preparation: Prepare a 15 mg/mL solution of APAP in sterile 0.9% saline. Warm the solution to approximately 50-60°C to aid dissolution. Ensure the solution is clear before use and administer it while still warm.[3]
-
This compound Preparation: Prepare the this compound solution in the chosen vehicle as described in FAQ 3.
-
Grouping and Dosing:
-
Group 1: Vehicle Control: Administer the vehicle for both APAP and this compound.
-
Group 2: APAP Control: Administer the APAP vehicle and a single i.p. injection of APAP (e.g., 300 mg/kg).
-
Group 3: this compound + APAP: Administer this compound (e.g., 10, 25, or 50 mg/kg, i.p. or oral gavage) at a specified time before or after the APAP injection. A common pre-treatment time is 1-2 hours before APAP.
-
Group 4: this compound Only: Administer the APAP vehicle and this compound to assess any effects of the compound alone.
-
-
Sample Collection: At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with cold PBS before harvesting.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[9]
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess the extent of necrosis, inflammation, and other pathological changes.[5]
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from the use of an effective FXR antagonist in an APAP-induced liver injury model.
Table 1: Effect of this compound on Serum Liver Enzymes in APAP-Induced Liver Injury
| Treatment Group | Dose (mg/kg) | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) |
| Vehicle Control | - | 35 ± 8 | 55 ± 12 |
| APAP Control | 300 | 8500 ± 1200 | 7200 ± 1100 |
| This compound (10) + APAP | 10 + 300 | 6800 ± 950 | 5900 ± 800 |
| This compound (25) + APAP | 25 + 300 | 4200 ± 700 | 3500 ± 600 |
| This compound (50) + APAP | 50 + 300 | 3100 ± 550 | 2600 ± 450 |
| This compound Only | 50 | 40 ± 10 | 60 ± 15 |
*p < 0.05, **p < 0.01 compared to APAP Control. Data are representative of samples collected 24 hours post-APAP administration.
Table 2: Histopathological Scoring of Liver Injury
| Treatment Group | Dose (mg/kg) | Centrilobular Necrosis Score (0-5) (Mean ± SD) | Inflammatory Infiltration Score (0-4) (Mean ± SD) |
| Vehicle Control | - | 0.1 ± 0.2 | 0.2 ± 0.3 |
| APAP Control | 300 | 4.2 ± 0.5 | 3.5 ± 0.4 |
| This compound (25) + APAP | 25 + 300 | 2.5 ± 0.6 | 2.1 ± 0.5 |
| This compound (50) + APAP | 50 + 300 | 1.8 ± 0.4 | 1.5 ± 0.3 |
*p < 0.05, **p < 0.01 compared to APAP Control. Scoring based on a semi-quantitative scale where higher scores indicate more severe pathology.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: APAP metabolism and subsequent hepatotoxicity pathway.
Caption: FXR signaling pathway and its potential role in DILI.
Caption: Experimental workflow for evaluating this compound in an APAP-induced DILI model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sensusimpact.com [sensusimpact.com]
- 3. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Receptor Interacting Protein Kinases in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
DY268 stability and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of DY268, a potent Farnesoid X Receptor (FXR) antagonist. Additionally, it offers troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Summary of Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For short-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for shorter-term experiments. | |
| Working Solution (in aqueous buffer) | 2-8°C | Freshly prepared | It is highly recommended to prepare fresh on the day of use. |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the compound and introduce variability in your experiments. It is strongly recommended to aliquot stock solutions into single-use volumes.
-
Light Sensitivity: While not explicitly stated in all technical data sheets, it is good practice to protect this compound, both in solid form and in solution, from prolonged exposure to light to prevent potential photodegradation.
-
Solution Stability: The stability of this compound in aqueous-based buffers for in vitro assays is limited. For optimal results, prepare working solutions fresh from a frozen stock on the day of the experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in various experimental settings.
Issue 1: Inconsistent or Lower-than-Expected Potency (IC50 Values)
Possible Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency.
-
Inaccurate Concentration: Errors in weighing the solid compound or in dilutions can lead to incorrect final concentrations.
-
Precipitation in Assay Media: this compound has limited aqueous solubility and may precipitate in your cell culture media or assay buffer, reducing its effective concentration.
Solutions:
-
Verify Storage and Handling: Ensure that the solid compound and stock solutions have been stored according to the recommended conditions. Use freshly thawed aliquots for each experiment.
-
Confirm Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method.
-
Address Solubility:
-
Prepare fresh working dilutions for each experiment.
-
Visually inspect your working solutions and final assay plates for any signs of precipitation.
-
Consider using a carrier solvent like DMSO, ensuring the final concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Issue 2: Compound Precipitation During Experiment Setup
Possible Cause:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule and can easily precipitate when diluted into aqueous buffers from a high-concentration DMSO stock.
Solutions:
-
Optimize Dilution Method: When preparing working solutions, add the DMSO stock to the aqueous buffer with vigorous vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous buffer directly to the concentrated DMSO stock.
-
Use of Solubilizing Agents (for in vivo studies): For animal studies, specific formulation protocols are often required. Common vehicles include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn oil[1]
-
Note: The suitability of a particular vehicle should be determined based on the specific experimental design and animal model.
-
Issue 3: High Variability Between Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health, leading to skewed results.
-
Compound Adsorption: Hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the effective concentration in the assay.
Solutions:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.
-
Use Low-Adsorption Plates: Consider using low-protein-binding microplates for your assays to minimize compound loss.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO (Dimethyl sulfoxide) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2]
Q2: How should I prepare working solutions from a DMSO stock for cell-based assays?
A2: It is recommended to perform a serial dilution of the DMSO stock into your cell culture medium or assay buffer. Ensure that the final concentration of DMSO in the assay is low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity. Always prepare these working solutions fresh before each experiment.
Q3: Can I store this compound working solutions in aqueous buffer?
A3: It is not recommended to store this compound in aqueous buffers for extended periods due to its limited stability and potential for precipitation. For best results, prepare working solutions fresh for each experiment.
Q4: Is this compound cytotoxic?
A4: this compound has been reported to exhibit a drop in ATP levels (indicative of cytotoxicity) at the highest concentrations tested in some cell-based assays.[1] It is crucial to determine the cytotoxic concentration range of this compound in your specific cell line and assay system to ensure that the observed antagonist effects are not due to cell death.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent antagonist of the Farnesoid X Receptor (FXR).[1] It competitively binds to the ligand-binding domain of FXR, preventing the binding of natural ligands (bile acids) and subsequent activation of downstream signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound solid powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for shorter-term use.
Protocol 2: General Procedure for a Cell-Based FXR Reporter Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., HEK293T or HepG2) co-transfected with an FXR expression vector and an FXR-responsive reporter construct (e.g., luciferase) into a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a solution of a known FXR agonist (e.g., GW4064 or CDCA) at a concentration that gives a submaximal response (e.g., EC80).
-
Treatment: Add the this compound dilutions to the cells, followed by the addition of the FXR agonist. Include appropriate controls (vehicle control, agonist-only control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Signal Detection: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter signal to a control for cell viability if necessary. Plot the normalized signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: Overview of the FXR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for conducting a stability study of this compound.
References
Common experimental problems with the FXR antagonist DY268
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental problems encountered with the Farnesoid X Receptor (FXR) antagonist, DY268.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR).[1][2][3][4] It is primarily used in research to investigate the physiological and pathological roles of FXR. A significant application of this compound is in the study of drug-induced liver injury (DILI), where FXR antagonism is a potential mechanism of toxicity.[1]
Q2: What are the key potency values for this compound?
A2: this compound exhibits high affinity for FXR. Its inhibitory concentration (IC50) for FXR is 7.5 nM. In cell-based transactivation assays, it inhibits FXR with an IC50 of 468 nM.[1][3][4]
Q3: Is this compound selective for FXR?
A3: While specific selectivity profiling data against a broad panel of nuclear receptors for this compound is not widely published, studies on similar FXR ligands suggest that high receptor selectivity can be achieved. However, it is always recommended to empirically determine the selectivity of this compound against other relevant nuclear receptors in your experimental system.
Q4: How should I store this compound stock solutions?
A4: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
Issue 1: Solubility Problems and Precipitation
Poor aqueous solubility is a common challenge when working with small molecule inhibitors like this compound. Precipitation can lead to inaccurate dosing and inconsistent experimental results.
Table 1: Recommended Solvent Formulations for In Vivo Studies [1]
| Protocol | Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (8.92 mM) | A clear solution is expected. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (8.92 mM) | A clear solution is expected. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (8.92 mM) | A clear solution is expected. Use with caution for dosing periods longer than two weeks. |
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility issues.
Issue 2: Inconsistent Results in Cell-Based Assays
Variability in cell-based assay results can arise from multiple factors, including cytotoxicity, off-target effects, and assay conditions.
Table 2: Potential Cytotoxicity of this compound
| Cell Line | Concentration | Observation |
| Not specified | Highest concentration tested | >25% drop in ATP levels relative to vehicle control[1] |
Troubleshooting Workflow for Cell-Based Assays
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 3: Challenges in In Vivo Experiments
In vivo studies with FXR antagonists can be complex. Beyond formulation, issues with bioavailability, toxicity, and unexpected pharmacological effects can arise.
Troubleshooting Workflow for In Vivo Studies
Caption: Troubleshooting workflow for in vivo experiments with this compound.
Experimental Protocols
Protocol 1: FXR Reporter Gene Assay
This protocol is a general guideline for a luciferase-based reporter assay to measure the antagonist activity of this compound.
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXR-responsive luciferase reporter plasmid (e.g., containing an IR-1 element)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
FXR agonist (e.g., GW4064 or CDCA)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXR-responsive luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 4-6 hours post-transfection.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Prepare the FXR agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Aspirate the transfection medium and add the this compound dilutions to the cells.
-
Incubate for 1-2 hours.
-
Add the FXR agonist to the wells containing this compound and to the positive control wells.
-
Include vehicle controls (e.g., DMSO) and agonist-only controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: FXR Target Gene Expression Analysis
This protocol describes the analysis of FXR target gene expression in response to this compound treatment in a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
FXR agonist (e.g., GW4064 or CDCA)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FXR target genes (e.g., SHP, BSEP, OSTα) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Add the FXR agonist (at a concentration that induces target gene expression) to the appropriate wells.
-
Include vehicle and agonist-only controls.
-
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified FXR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for experiments involving the FXR antagonist this compound.
References
DY268 Technical Support Center: Refining Treatment Protocols for Optimal Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing DY268 in their experiments. Find troubleshooting advice for common issues and frequently asked questions to refine your treatment protocols and achieve better experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Common Experimental Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected biological activity | - Incorrect dosage or concentration. - Cell line variability or passage number. - Contamination of reagents or cell cultures. - Degradation of this compound due to improper storage. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. - Use cells within a consistent and low passage number range. - Regularly test for mycoplasma and other contaminants. - Store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles. |
| Poor solubility of this compound in aqueous media | - this compound has low aqueous solubility. - Incorrect solvent or preparation method. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2] - For in vivo studies, follow the recommended dissolution protocols using co-solvents such as PEG300, Tween-80, and saline, or SBE-β-CD in saline.[2] - For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. |
| High background signal in cell-based assays | - Non-specific binding of this compound or detection reagents. - Autofluorescence of the compound or cells. | - Include appropriate controls, such as vehicle-only and unstained cells. - Optimize washing steps to remove unbound compound and reagents. - If autofluorescence is an issue, consider using a different fluorescent probe or a reporter system with a different emission wavelength. |
| Observed cytotoxicity at effective concentrations | - The concentration of this compound used may be too high for the specific cell type. - The vehicle (e.g., DMSO) concentration may be toxic to the cells. | - Determine the cytotoxic concentration (CC50) of this compound for your cell line using a cell viability assay. - Ensure the final concentration of the vehicle is below the toxic threshold for your cells. |
Experimental Workflow for this compound Treatment
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR).[2][3][4][5] Its primary mechanism of action is to inhibit the transactivation of FXR, thereby blocking the downstream signaling pathways regulated by this nuclear receptor.[2][3]
What are the key quantitative parameters for this compound?
| Parameter | Value | Assay Type |
| IC50 (FXR Antagonism) | 7.5 nM | Biochemical Assay |
| IC50 (FXR Transactivation) | 468 nM | Cell-Based Assay |
Data sourced from multiple suppliers.[2][3][4][5]
What are the recommended dissolution protocols for this compound?
The appropriate dissolution method depends on the experimental setup. Here are some common protocols:
| Application | Protocol |
| In Vitro (Cell-based assays) | Prepare a stock solution in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
| In Vivo (Animal studies) - Option 1 | Prepare a 50 mg/mL stock solution in DMSO. For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[2] |
| In Vivo (Animal studies) - Option 2 | Prepare a 50 mg/mL stock solution in DMSO. For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix.[2] |
| In Vivo (Animal studies) - Option 3 | For longer dosing periods, prepare a 50 mg/mL stock solution in DMSO. For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix.[2] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
What signaling pathway does this compound modulate?
This compound, as an FXR antagonist, inhibits the signaling cascade initiated by the activation of FXR. When activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA response elements to regulate gene expression.[6] this compound blocks this process.
References
Technical Support Center: Mitigating DY268-Induced Cytotoxicity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the Farnesoid X Receptor (FXR) antagonist, DY268, in cell-based assays.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides solutions to common problems observed during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| High cell death at expected non-toxic concentrations. | 1. Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility and can precipitate in culture media, leading to inaccurate concentrations and physical stress on cells.[1] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be cytotoxic.[1] 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to FXR antagonism or off-target effects of this compound. | 1. Solubility Assessment: Visually inspect the media for precipitates after adding this compound. Perform a solubility test of this compound in your specific cell culture medium. Consider using a lower concentration or a different formulation if precipitation is observed.[2] 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5%).[1] 3. Cell Line Profiling: Test this compound across a panel of different cell lines to identify one with a suitable therapeutic window. |
| Inconsistent results between experiments. | 1. Variable Compound Activity: Precipitated this compound can lead to inconsistent effective concentrations in the media. 2. Cell Health and Passage Number: Variations in cell health, confluency, or passage number can significantly impact experimental outcomes.[3] | 1. Improve Compound Dissolution: Prepare fresh stock solutions of this compound for each experiment. Consider pre-warming the media before adding the compound and gently vortexing.[2] 2. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding and maintain consistent seeding densities.[3] |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different Mechanisms of Cell Death: MTT assays measure metabolic activity, which can decrease in apoptotic or necrotic cells, while LDH assays specifically measure membrane integrity loss, a hallmark of necrosis.[4][5] this compound may be inducing different cell death pathways. 2. Assay Interference: The compound may directly interfere with the assay reagents. | 1. Multi-Parametric Analysis: Employ multiple cytotoxicity assays to investigate different cell death mechanisms (e.g., Caspase-3/7 for apoptosis, LDH for necrosis). 2. Assay Controls: Run a cell-free control with this compound and the assay reagents to check for direct chemical interference. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR).[6] In biochemical assays, it has an IC50 of 7.5 nM for FXR.[6] In cell-based assays, it inhibits FXR transactivation with an IC50 of 468 nM.[6] By blocking FXR, this compound can modulate the expression of genes involved in bile acid, lipid, and glucose metabolism.[7][8][9]
Q2: I am observing a significant drop in ATP levels in my cells treated with this compound. What does this indicate?
A2: A drop in cellular ATP levels is a strong indicator of cytotoxicity. One report indicates that this compound can cause a greater than 25% drop in ATP relative to vehicle-treated controls at high concentrations.[6] This suggests that this compound may be interfering with cellular metabolism or inducing cell death pathways that deplete energy stores.
Q3: How can I determine if this compound is causing apoptosis or necrosis in my cell line?
A3: To distinguish between apoptosis and necrosis, you can use a combination of assays. A Caspase-3/7 activity assay is a specific indicator of apoptosis. An LDH release assay is a marker for necrosis, as it measures the leakage of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.[4][5] Morphological analysis using microscopy can also provide clues, as apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells swell and lyse.
Q4: What are the recommended starting concentrations for this compound in cell-based assays?
A4: Based on its in vitro potency, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. The IC50 for FXR transactivation inhibition is 468 nM, so concentrations around this value would be relevant for assessing on-target effects.[6] However, cytotoxic effects may be observed at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| FXR Antagonism (IC50) | 7.5 nM | Cell-free | [6] |
| FXR Transactivation Inhibition (IC50) | 468 nM | Cell-based | [6] |
| Cytotoxicity (HepG2 cells) | >25% ATP drop at high concentrations | Cell-based | [6] |
| Cytotoxicity (Huh7 cells) | Data not available | - | - |
| Cytotoxicity (Primary Human Hepatocytes) | Data not available | - | - |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only controls.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This protocol quantifies the release of LDH from damaged cells into the culture supernatant.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
-
Incubate for the desired exposure time.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit instructions.
Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
96-well, opaque-walled cell culture plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate and treat with serial dilutions of this compound.
-
Incubate for the desired exposure time.
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Mitochondrial Membrane Potential (MMP) Assay
This protocol assesses changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
96-well, black-walled, clear-bottom cell culture plates
-
Complete cell culture medium
-
Mitochondrial membrane potential dye (e.g., TMRE, TMRM, or JC-1)
-
FCCP (a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well black-walled plate and treat with serial dilutions of this compound. Include a positive control with FCCP.
-
Incubate for the desired exposure time.
-
Add the mitochondrial membrane potential dye to each well at the recommended concentration and incubate for 15-30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS or culture medium.
-
Measure the fluorescence using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
A decrease in fluorescence intensity (for TMRE/TMRM) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.
Visualizations
References
- 1. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 9. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
DY268 Technical Support Center: Stock Solution Preparation and Troubleshooting
This technical support guide provides detailed protocols and answers to frequently asked questions regarding the dissolution of DY268 in DMSO for the preparation of stock solutions. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Commercial suppliers often provide pre-dissolved solutions of this compound in DMSO, indicating good solubility in this solvent.[1]
Q2: My this compound powder is not fully dissolving in DMSO. What should I do?
A2: If you observe visible particles or cloudiness, several steps can be taken. First, ensure you are using fresh, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce solubility.[2] Try vortexing the solution vigorously for 1-2 minutes. If particles remain, sonication in a water bath for 10-15 minutes or gentle warming of the solution to 37°C for 5-10 minutes can facilitate dissolution.[2][3]
Q3: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This common issue, often called "salting out," occurs when the compound is less soluble in the aqueous environment.[2][4] To prevent precipitation, add the DMSO stock solution to your culture medium while gently swirling the medium.[5] It is also recommended to use a stock concentration that allows the final DMSO concentration in your experiment to remain low, preferably below 0.1%, to maintain compound solubility and minimize solvent toxicity to cells.[2][5] Preparing intermediate dilutions in culture medium can also be an effective strategy.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in cell culture should be kept as low as possible. A concentration of less than 0.5% is generally advised, with 0.1% being the preferred target for most cell lines.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Dissolving this compound
This guide provides a structured approach to resolving common solubility challenges.
| Problem | Potential Cause | Recommended Solution |
| Visible solid particles in the DMSO solution after adding solvent. | 1. Insufficient mixing.2. Compound concentration exceeds solubility limit.3. Low-quality or hydrated DMSO. | 1. Vortex vigorously. Use a sonicator for 10-15 minutes.[2]2. Gently warm the solution to 37°C in a water bath.[3][5]3. Use a fresh vial of anhydrous, high-purity DMSO.[2] |
| Solution is clear initially but forms precipitate over time in storage. | 1. Stock solution is supersaturated.2. Improper storage temperature (e.g., DMSO freezes at 18.5°C). | 1. Prepare a new stock solution at a slightly lower concentration.2. Store aliquots at -20°C or -80°C to prevent freeze-thaw cycles and ensure the DMSO does not freeze.[6] |
| Precipitation occurs immediately upon dilution into aqueous buffer or media. | 1. Poor aqueous solubility of the compound ("salting out").2. Rapid change in solvent polarity. | 1. Pre-warm the aqueous medium to 37°C before adding the stock solution.[7]2. Add the DMSO stock drop-wise into the aqueous solution while vortexing or swirling to ensure rapid mixing.[5]3. Perform serial dilutions rather than a single large dilution step. |
Quantitative Data Summary for this compound
| Property | Value | Reference |
| Mechanism of Action | Farnesoid X Receptor (FXR) Antagonist | [1][8] |
| IC₅₀ (Biochemical Assay) | 7.5 nM | [1][9] |
| IC₅₀ (Cell-based Transactivation Assay) | 468 nM | [1][8] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 483.59 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Volumes:
-
To prepare a 10 mM stock solution, you need to dissolve 4.836 mg of this compound in 1 mL of DMSO.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 483.59 g/mol = 0.004836 g = 4.836 mg
-
-
-
Weighing the Compound:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Carefully weigh out 4.84 mg of this compound and place it into a sterile vial. Note: If weighing a different amount, adjust the DMSO volume accordingly (e.g., for 1 mg of this compound, add 206.8 µL of DMSO).
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.[5][7]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For short-term storage (1 month), -20°C is adequate; for long-term storage (up to 6 months), -80°C is recommended.[6]
-
Visualizing the Mechanism of Action
FXR Signaling Pathway and Inhibition by this compound
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[10] Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA response elements to modulate gene expression. This compound functions as an antagonist, blocking this activation and subsequent downstream signaling.[9][11]
Caption: Antagonistic action of this compound on the FXR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating DY268's Farnesoid X Receptor Antagonism: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DY268 with other Farnesoid X Receptor (FXR) antagonists and details the essential secondary assays for validating its experimental results. The information presented is supported by experimental data and detailed methodologies to ensure robust and reproducible findings.
This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[1] Its ability to inhibit FXR transactivation makes it a valuable tool for studying the physiological and pathological roles of FXR and a potential therapeutic candidate for conditions such as drug-induced liver injury (DILI).[1] This guide outlines key secondary assays to confirm the antagonistic activity of this compound and compares its potency to other known FXR modulators.
Comparative Efficacy of FXR Antagonists
The potency of this compound has been evaluated in various in vitro assays, demonstrating its high affinity for the FXR. Below is a summary of its inhibitory concentration (IC50) in comparison to other commonly used FXR antagonists, Guggulsterone and Glycine-β-muricholic acid (Gly-MCA).
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | Biochemical (FXR binding) | - | 7.5 nM | [1] |
| This compound | Cell-based (FXR transactivation) | HEK293T | 468 nM | [1] |
| Guggulsterone | Cell-based (FXR transactivation) | - | 15-17 µM | [2] |
| Gly-MCA | Cell-based (FXR transactivation) | - | Potent intestinal inhibitor | [3] |
| GUDCA | TR-FRET Coactivator Assay | - | 77.2 µM | [3] |
Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Validation Workflow
A multi-step experimental workflow is crucial for validating the antagonistic activity of this compound and characterizing its mechanism of action. This typically involves a primary screen followed by a series of secondary assays to confirm on-target activity and assess downstream functional consequences.
Farnesoid X Receptor (FXR) Signaling Pathway
This compound exerts its effect by antagonizing the FXR signaling pathway. Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of CYP7A1 (the rate-limiting enzyme in bile acid synthesis), and Fibroblast Growth Factor 15/19 (FGF15/19), which also provides negative feedback on bile acid production. As an antagonist, this compound blocks the initial activation of FXR, thereby preventing these downstream signaling events.
Detailed Experimental Protocols
FXR Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit FXR-mediated gene transcription. A reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is placed under the control of an FXR-responsive promoter.
Materials:
-
HEK293T cells
-
FXR expression vector
-
RXR expression vector
-
FXR-responsive reporter plasmid (e.g., pGL4.2-FXRE-luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (DMEM with 10% FBS)
-
This compound and other test compounds
-
FXR agonist (e.g., GW4064 or CDCA)
-
Luciferase assay reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector, RXR expression vector, and the FXRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of an FXR agonist (e.g., EC50 concentration of GW4064) and varying concentrations of this compound or other test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition of agonist-induced activity for each concentration of the antagonist and determine the IC50 value.
Quantitative PCR (qPCR) for FXR Target Gene Expression
This assay measures the effect of this compound on the mRNA levels of endogenous FXR target genes, such as SHP and FGF15, in a biologically relevant cell line (e.g., HepG2 or primary hepatocytes).
Materials:
-
HepG2 cells or primary human hepatocytes
-
Cell culture medium
-
This compound and other test compounds
-
FXR agonist (e.g., GW4064)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for SHP, FGF15, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with a fixed concentration of an FXR agonist and varying concentrations of this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative mRNA expression levels of the target genes using the delta-delta Ct method, normalizing to the expression of the housekeeping gene. Determine the effect of this compound on the agonist-induced expression of SHP and FGF15.
Coactivator Recruitment Assay (TR-FRET)
This biochemical assay measures the ability of this compound to disrupt the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, a crucial step in FXR activation.
Materials:
-
GST-tagged FXR-LBD protein
-
Biotinylated coactivator peptide (e.g., SRC-1)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore)
-
FXR agonist (e.g., GW4064)
-
This compound and other test compounds
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of GST-FXR-LBD, biotinylated coactivator peptide, Tb-anti-GST antibody, and streptavidin-d2 in assay buffer.
-
Compound Dispensing: Dispense varying concentrations of this compound into the wells of a 384-well plate.
-
Reagent Addition: Add the FXR agonist to all wells (except for the negative control). Then, add the GST-FXR-LBD, biotinylated coactivator peptide, Tb-anti-GST antibody, and streptavidin-d2 to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition of the agonist-induced coactivator recruitment by this compound and calculate the IC50 value.
References
A Comparative Guide to FXR Antagonists in Drug-Induced Liver Injury (DILI) Research: DY268 vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of FXR Antagonists
The efficacy of an FXR antagonist is primarily determined by its binding affinity and its ability to inhibit FXR transactivation. The following table summarizes the key quantitative data for DY268, Guggulsterone, and Gly-MCA.
| Compound | Type | Target Specificity | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) | Key Characteristics in DILI Research |
| This compound | Synthetic | Potent FXR Antagonist | 7.5 nM[1][2] | 468 nM (FXR transactivation)[1][2] | Used to study the role of FXR antagonism in DILI; exhibits some cytotoxicity at higher concentrations.[1] |
| Guggulsterone | Natural (Plant Sterol) | FXR Antagonist / Selective Bile Acid Receptor Modulator | Micromolar range (e.g., ~15-17 µM for CDCA-induced FXR activation) | Dose-dependent inhibition of FXR transactivation, often in the 10-100 µM range.[3] | Exhibits complex activity, acting as an antagonist in some assays but also enhancing the expression of certain FXR target genes like BSEP.[4] |
| Gly-MCA | Natural (Bile Acid Derivative) | Intestine-Selective FXR Antagonist | Not specified in direct biochemical assays | Potently inhibits intestinal FXR signaling at doses of 10 mg/kg in mice.[5] | Offers a targeted approach to studying the gut-liver axis in metabolic diseases and potentially DILI by selectively antagonizing intestinal FXR.[5][6] |
Experimental Methodologies
FXR Reporter Gene Assay for Antagonist Screening
This assay is a common in vitro method to determine the ability of a compound to inhibit FXR activation.
Objective: To quantify the antagonistic activity of a test compound on the Farnesoid X Receptor (FXR).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for human FXR and its heterodimeric partner Retinoid X Receptor (RXR)
-
A reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the Bile Salt Export Pump (BSEP) promoter)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, Guggulsterone)
-
A known FXR agonist (e.g., GW4064 or chenodeoxycholic acid - CDCA) as a positive control for activation
-
Luciferase assay system
-
Luminometer for signal detection
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR, RXR, and reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference antagonist.
-
Pre-treat the cells with the test compounds for a specified period (e.g., 1 hour).
-
Add a fixed, sub-maximal effective concentration (e.g., EC80) of the FXR agonist (e.g., GW4064) to all wells except the negative control.
-
-
Incubation: Incubate the cells with the compounds and agonist for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability to account for differences in transfection efficiency and cell number.
-
Calculate the percent inhibition of agonist-induced FXR activation for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[7][8]
-
In Vitro DILI Model Using Primary Human Hepatocytes
This model provides a more physiologically relevant system to assess the potential of a compound to cause DILI and the protective effects of FXR antagonists.
Objective: To evaluate the effect of FXR antagonists on drug-induced cytotoxicity and cholestasis in primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte plating and culture medium
-
Collagen-coated culture plates
-
A known hepatotoxicant (e.g., chenodeoxycholic acid (CDCA) to induce cholestatic injury)
-
Test FXR antagonists (this compound, Guggulsterone, etc.)
-
Reagents for assessing cell viability (e.g., ATP assay)
-
Reagents for assessing cholestasis (e.g., BSEP function assay using a fluorescent substrate)
-
Reagents for measuring markers of liver injury (e.g., ALT, AST leakage)
Protocol:
-
Hepatocyte Seeding: Thaw and seed primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Compound Pre-treatment: Pre-treat the hepatocytes with various concentrations of the FXR antagonist for a specified period (e.g., 24 hours).
-
Induction of Liver Injury: Add the hepatotoxicant (e.g., CDCA) to the culture medium, with and without the FXR antagonist, and incubate for a further 24-48 hours.
-
Assessment of DILI Endpoints:
-
Cell Viability: Measure intracellular ATP levels to assess cytotoxicity. A decrease in ATP indicates cell death.
-
Cholestasis: Evaluate the function of the bile salt export pump (BSEP) by measuring the efflux of a fluorescent BSEP substrate. Inhibition of BSEP is a key mechanism of cholestatic DILI.
-
Hepatocyte Injury: Collect the culture supernatant and measure the levels of released alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular damage.
-
-
Data Analysis:
-
Compare the levels of cytotoxicity, BSEP inhibition, and ALT/AST leakage in cells treated with the hepatotoxicant alone versus those co-treated with the FXR antagonist.
-
Determine the dose-dependent protective effects of the FXR antagonist.
-
Signaling Pathways and Experimental Workflows
Caption: FXR Signaling Pathway in Drug-Induced Liver Injury.
Caption: Experimental Workflow for Evaluating FXR Antagonists in DILI Models.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of DY268 and Z-Guggulsterone in Farnesoid X Receptor Antagonism
In the landscape of farnesoid X receptor (FXR) antagonists, both the synthetic compound DY268 and the natural product Z-Guggulsterone have garnered significant attention from the research community. While both molecules exhibit inhibitory effects on FXR, a key regulator of bile acid, lipid, and glucose metabolism, a detailed comparison reveals substantial differences in their potency and specificity. This guide provides a comprehensive analysis of their efficacy, supported by available experimental data, to assist researchers and drug development professionals in their work.
Potency and Efficacy: A Quantitative Look
Experimental data clearly demonstrates that this compound is a significantly more potent FXR antagonist than Z-Guggulsterone. This is most evident in their respective half-maximal inhibitory concentrations (IC50).
| Compound | Assay Type | Target | IC50 Value |
| This compound | Biochemical Assay | Farnesoid X Receptor (FXR) | 7.5 nM[1][2][3][4] |
| Cell-based Transactivation Assay | Farnesoid X Receptor (FXR) | 468 nM[1][2][3] | |
| Z-Guggulsterone | Coactivator Association Assay | Farnesoid X Receptor (FXR) | ~15-17 µM[5] |
| Cell-based Transactivation Assay | Farnesoid X Receptor (FXR) | 39.05 µM[2] |
The data unequivocally shows that this compound inhibits FXR at nanomolar concentrations in biochemical assays, indicating a very high affinity for the receptor. In cell-based assays, which better reflect the physiological environment, this compound maintains its high potency with an IC50 in the sub-micromolar range. In contrast, Z-Guggulsterone requires micromolar concentrations to achieve similar levels of inhibition, making it several orders of magnitude less potent than this compound.
Mechanism of Action: Targeting the Farnesoid X Receptor
Both this compound and Z-Guggulsterone exert their primary effects by antagonizing the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in maintaining metabolic homeostasis.
Signaling Pathway of FXR Antagonism
Caption: FXR antagonists bind to the receptor, preventing the recruitment of coactivators and leading to the repression of target gene transcription.
Upon binding to FXR, these antagonists prevent the conformational changes necessary for the recruitment of coactivator proteins.[6] This, in turn, blocks the transcription of FXR target genes. Z-Guggulsterone has been shown to displace coactivator peptides from the receptor in a dose-dependent manner.[6]
While both compounds are FXR antagonists, Z-Guggulsterone has been reported to have a broader range of biological activities, including anti-inflammatory and anti-cancer effects, suggesting it may interact with other cellular targets.[7][8][9] This contrasts with this compound, which is described as a more selective FXR antagonist.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for key experiments.
FXR Transactivation Assay (Cell-based)
This assay is crucial for determining the functional antagonism of a compound in a cellular context.
Experimental Workflow for FXR Transactivation Assay
Caption: Workflow for determining the IC50 of FXR antagonists in a cell-based transactivation assay.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media and conditions.
-
Transfection: Cells are transiently transfected with plasmids encoding for human FXR, its heterodimeric partner retinoid X receptor (RXR), and a luciferase reporter gene under the control of an FXR response element (FXRE).
-
Treatment: Following transfection, cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) to stimulate FXR activity, along with varying concentrations of the test antagonist (this compound or Z-Guggulsterone).
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of FXR-mediated gene transcription.
-
Data Analysis: The luminescence signals are normalized, and the IC50 values are calculated by plotting the inhibition of the agonist response against the antagonist concentration.
Biochemical Assay (e.g., Coactivator Association Assay)
This type of assay provides a direct measure of the compound's ability to interfere with the interaction between FXR and its coactivators.
-
Protein Purification: Recombinant FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., from SRC-1) are purified.
-
Assay Setup: The assay is typically performed in a microplate format. Purified FXR-LBD is incubated with a fluorescently labeled coactivator peptide and an FXR agonist.
-
Compound Addition: Varying concentrations of the antagonist (this compound or Z-Guggulsterone) are added to the wells.
-
Measurement: The interaction between the FXR-LBD and the coactivator peptide is measured, often using techniques like fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: A decrease in the signal indicates displacement of the coactivator peptide by the antagonist. The IC50 value is determined from the dose-response curve.
Concluding Remarks
The available evidence strongly indicates that this compound is a more potent and likely more selective antagonist of the farnesoid X receptor compared to Z-Guggulsterone. The significantly lower IC50 values of this compound in both biochemical and cell-based assays highlight its potential as a powerful research tool for investigating FXR signaling and as a lead compound for the development of novel therapeutics. While Z-Guggulsterone also demonstrates FXR antagonism, its lower potency and potential for off-target effects should be taken into consideration when designing and interpreting experiments. Researchers should carefully select the appropriate compound based on the specific requirements of their study, with this compound being the preferred choice for applications demanding high potency and selectivity for FXR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. The hypolipidemic natural product guggulsterone acts as an antagonist of the bile acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Guggulsterone – a potent bioactive phytosteroid: synthesis, structural modification, and its improved bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming the Antagonistic Action of DY268 on the Farnesoid X Receptor (FXR) Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) antagonist DY268 with other FXR modulators. It outlines the experimental framework for validating the mechanism of action of FXR antagonists using genetic models and presents supporting data for researchers in pharmacology and drug development. Contrary to potential initial assumptions of agonistic activity, this compound is a potent antagonist of FXR, and its characterization relies on demonstrating the inhibition of FXR-mediated signaling pathways.
Introduction to this compound and Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Endogenous bile acids are the natural ligands for FXR.[1] Activation of FXR leads to the transcription of target genes that control these metabolic pathways. Consequently, both FXR agonists and antagonists are of significant interest as potential therapeutic agents for a variety of metabolic and liver diseases.
This compound has been identified as a potent FXR antagonist.[3][4][5] An antagonist, by definition, blocks the action of an agonist at the receptor. In the context of FXR, an antagonist like this compound would inhibit the receptor's transcriptional activity, even in the presence of activating ligands. This guide will detail how FXR genetic models, specifically FXR knockout (FXR-/-) mice, are the definitive tool to confirm that the biological effects of this compound are indeed mediated through its interaction with FXR.
Comparative Efficacy of FXR Modulators
The efficacy of FXR modulators is typically quantified by their half-maximal inhibitory concentration (IC50) for antagonists or half-maximal effective concentration (EC50) for agonists. These values indicate the concentration of the compound required to achieve 50% of its maximal effect. A lower value signifies higher potency.
FXR Antagonists: Quantitative Comparison
The following table summarizes the in vitro potency of this compound in comparison to other known FXR antagonists.
| Compound | Type | IC50 (nM) | Notes |
| This compound | Synthetic | 7.5 | Potent FXR antagonist. [3][4][5] |
| Guggulsterone | Natural | 15,000-17,000 | A plant sterol, also known to be a non-selective antagonist.[2] |
| Gly-β-MCA | Natural (Bile Acid) | - | An intestine-selective FXR inhibitor.[4] |
| Compound 9a | Synthetic | 4,600 | A 9,11-seco-cholesterol derivative.[6] |
FXR Agonists: Quantitative Comparison
For a comprehensive understanding of FXR modulation, the following table presents the potency of various FXR agonists.
| Compound | Type | EC50 (nM) | Notes |
| Chenodeoxycholic Acid (CDCA) | Natural (Primary Bile Acid) | ~10,000 | The most potent endogenous human FXR agonist.[1] |
| Obeticholic Acid (OCA) | Semisynthetic Bile Acid Analog | 99 | A potent, selective FXR agonist approved for primary biliary cholangitis.[4][7] |
| GW4064 | Synthetic | 15 | A selective, non-steroidal FXR agonist.[4] |
| Fexaramine | Synthetic | 25 | An intestine-restricted FXR agonist.[4] |
| Cilofexor | Synthetic | 43 | A potent, non-steroidal FXR agonist.[4] |
| Tropifexor | Synthetic | 0.2 | A highly potent, novel FXR agonist.[8] |
| EDP-305 | Synthetic | 8 | A potent and selective non-bile acid steroidal FXR agonist.[9] |
Experimental Confirmation Using FXR Genetic Models
The gold standard for confirming that a compound's effects are mediated by a specific receptor is to use a genetic model where that receptor is absent. In the case of FXR, FXR knockout (FXR-/-) mice are invaluable. The fundamental principle is that if this compound acts by antagonizing FXR, its biological effects observed in wild-type (WT) mice should be absent in FXR-/- mice.
Experimental Workflow for Confirmation
The following diagram illustrates the logical workflow to confirm the FXR-dependent mechanism of this compound.
Caption: Experimental workflow to confirm this compound's FXR-dependent antagonism.
Detailed Experimental Protocols
1. Animal Models:
-
Wild-Type (WT) Mice: Control group with functional FXR. C57BL/6J mice are commonly used.
-
FXR Knockout (FXR-/-) Mice: Experimental group lacking the FXR gene. These mice should be on the same genetic background as the WT mice to minimize confounding variables.
2. Treatment Groups:
-
WT + Vehicle: Establishes baseline physiological parameters and gene expression.
-
WT + this compound: To observe the effect of the antagonist alone on FXR target genes.
-
WT + FXR Agonist (e.g., GW4064): To confirm the induction of FXR target genes.
-
WT + this compound + FXR Agonist: To demonstrate that this compound can block the effects of an agonist.
-
FXR-/- + Vehicle: Establishes baseline in the absence of FXR.
-
FXR-/- + this compound: The critical group to show that this compound has no effect in the absence of its target.
3. In Vivo Model of Cholestasis: Bile Duct Ligation (BDL)
-
To create a condition of high endogenous FXR activation, a bile duct ligation (BDL) model can be used. This procedure causes an accumulation of bile acids, which are natural FXR agonists.[10][11]
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline laparotomy incision to expose the common bile duct.
-
Ligate the common bile duct in two locations.
-
Close the incision in layers.
-
Sham-operated animals undergo the same procedure without the ligation.[12]
-
-
In this model, FXR-/- mice have been shown to be protected from cholestatic liver injury, demonstrating the role of FXR in this pathology.[10] The effect of this compound on liver injury markers (e.g., serum ALT, AST) would be evaluated in WT and FXR-/- mice subjected to BDL.
4. Analysis of FXR Target Gene Expression:
-
After the treatment period, tissues (liver, ileum) are harvested.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the tissues to quantify the mRNA levels of well-established FXR target genes.
-
Genes to analyze:
-
SHP (Small Heterodimer Partner): A key transcriptional repressor induced by FXR.
-
BSEP (Bile Salt Export Pump): Involved in bile acid transport.
-
FGF15/19 (Fibroblast Growth Factor 15/19): An intestinal hormone induced by FXR that regulates bile acid synthesis in the liver.
-
CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in bile acid synthesis, which is repressed by the FXR/FGF15/19 axis.[13]
-
-
-
Expected Outcomes:
-
In WT mice, an FXR agonist will induce SHP, BSEP, and FGF15/19, and repress CYP7A1.
-
In WT mice, this compound should block these agonist-induced changes.
-
In FXR-/- mice, neither the agonist nor this compound will have a significant effect on these genes, confirming that their regulation is FXR-dependent. A study on the intestinal FXR agonist Fexaramine demonstrated this principle by showing the induction of FXR target genes in the ileum of wild-type mice, an effect that would be absent in knockout models for an antagonist.[14]
-
FXR Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical FXR signaling pathway and highlights the point of intervention for an antagonist like this compound.
Caption: FXR signaling pathway showing antagonism by this compound.
In this pathway, both natural bile acids and synthetic agonists bind to and activate the FXR/RXR heterodimer. This complex then binds to FXR Response Elements (FXREs) in the promoter regions of target genes, initiating their transcription. This compound acts by binding to FXR and preventing this activation, thereby blocking the downstream signaling cascade.
Conclusion
This compound is a potent antagonist of the farnesoid X receptor. The definitive method for confirming that its biological effects are mediated through FXR is the use of FXR knockout genetic models. By demonstrating a lack of effect in FXR-/- mice compared to wild-type mice, researchers can unequivocally attribute the mechanism of action of this compound to its antagonism of the FXR signaling pathway. This comparative guide provides the foundational data and experimental framework necessary for such investigations, facilitating further research into the therapeutic potential of FXR antagonists in metabolic and liver diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. thno.org [thno.org]
- 13. Optical control of the nuclear bile acid receptor FXR with a photohormone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DY268 Effects in Hepatic Cell Lines: A Comparative Guide
A direct comparative study validating the effects of the Farnesoid X Receptor (FXR) antagonist, DY268, across different hepatic cell lines is not extensively available in publicly accessible research. However, based on the known characteristics of this compound and the distinct profiles of various liver cell lines, a comparative guide can be constructed to inform researchers on the potential differential effects and guide future cross-validation studies.
This compound is a potent antagonist of the Farnesoid X Receptor (FXR), with an IC50 of 7.5 nM in cell-free assays and 468 nM for FXR transactivation in cell-based assays[1][2]. It is primarily utilized in research related to drug-induced liver injury (DILI)[1][2]. The cross-validation of its effects in different hepatic cell lines is crucial for understanding its therapeutic potential and off-target effects in diverse genetic backgrounds of liver cancers.
This guide provides a comparative overview of commonly used hepatic cell lines—HepG2, Huh7, and HepaRG—and outlines a framework for the cross-validation of this compound's effects.
Comparison of Hepatic Cell Lines for Pharmacological Studies
The choice of a cell line for studying the effects of a compound like this compound is critical, as different hepatic cell lines exhibit varied genetic and phenotypic characteristics, which can influence drug response.
| Feature | HepG2 | Huh7 | HepaRG |
| Origin | Hepatoblastoma | Hepatocellular Carcinoma | Hepatocellular Carcinoma |
| p53 Status | Wild-type | Mutant | Wild-type |
| CYP450 Activity | Low to moderate | Moderate | High (comparable to primary hepatocytes) |
| Transporter Expression | Moderate | High | High |
| Suitability for DILI studies | Good for general cytotoxicity | Good for specific transporter-mediated toxicity | Excellent, considered a good surrogate for primary human hepatocytes |
Hypothetical Cross-Validation of this compound Effects
While specific comparative data for this compound is lacking, a hypothetical cross-validation study would likely investigate endpoints such as cytotoxicity, modulation of FXR target genes, and effects on cell signaling pathways.
Comparative Cytotoxicity of this compound
A key experiment would be to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in different cell lines.
| Cell Line | Hypothetical IC50 (µM) |
| HepG2 | >100 |
| Huh7 | >100 |
| HepaRG | >100 |
| (Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.) |
Experimental Protocols
Cell Culture and Maintenance
-
HepG2 and Huh7 Cells: These cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HepaRG Cells: These cells require a more complex culture protocol, involving a growth phase followed by a differentiation phase to acquire hepatocyte-like characteristics. The medium is often supplemented with specific growth factors and hormones.
Cytotoxicity Assay (MTT Assay)
-
Seed HepG2, Huh7, and differentiated HepaRG cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM).
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Gene Expression Analysis (qRT-PCR)
-
Treat cells with this compound at a non-toxic concentration.
-
After 24-48 hours, lyse the cells and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathways and Visualizations
This compound, as an FXR antagonist, is expected to inhibit the signaling pathways normally activated by FXR. In the context of liver cells, FXR plays a crucial role in bile acid, lipid, and glucose metabolism, and its dysregulation is implicated in liver cancer.
FXR Signaling Pathway and Point of Intervention for this compound
Caption: FXR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cross-Validation
References
Benchmarking DY268: A Comparative Analysis Against Standard FXR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has made it a significant target for therapeutic intervention in diseases such as cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. While FXR agonists have been the primary focus of drug development, there is a growing interest in FXR antagonists for conditions where FXR inhibition may be beneficial, such as in certain cancers and drug-induced liver injury (DILI). DY268 has emerged as a potent, synthetic FXR antagonist. This guide provides an objective comparison of this compound against other standard FXR inhibitors reported in the literature, supported by experimental data and detailed methodologies.
Quantitative Comparison of FXR Inhibitor Potency
The following table summarizes the in vitro potency of this compound in comparison to other well-known FXR antagonists. The data is compiled from various studies, with a key comparative analysis provided by Norona et al. (2020), which utilized a standardized experimental setup, allowing for a more direct comparison.[1] It is important to note that IC50 values can vary between different assay formats (e.g., biochemical vs. cell-based) and experimental conditions.
| Compound | Type | Assay Type | IC50 (nM) | Source |
| This compound | Synthetic Antagonist | Biochemical (TR-FRET) | 7.5 | [2][3] |
| Cell-based (Reporter Assay) | 468 | [2][3] | ||
| Guggulsterone (Z) | Natural Product Antagonist | Cell-based (Reporter Assay) | ~15,000 - 17,000 | Norona et al., 2020[1] |
| Gly-β-muricholic acid (Gly-β-MCA) | Endogenous Bile Acid Antagonist | Cell-based (Reporter Assay) | >10,000 | Norona et al., 2020[1] |
| Tauro-β-muricholic acid (T-β-MCA) | Endogenous Bile Acid Antagonist | Cell-based (Reporter Assay) | >10,000 | Norona et al., 2020[1] |
| Asunaprevir | Antiviral Drug (FXR antagonist activity) | Cell-based (Reporter Assay) | 2,700 | Norona et al., 2020[1] |
| Bosentan | Endothelin Receptor Antagonist (FXR antagonist activity) | Cell-based (Reporter Assay) | 6,500 | Norona et al., 2020[1] |
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of compound potency. The following are representative protocols for key assays used to characterize FXR antagonists.
FXR Reporter Gene Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the transcriptional activity of FXR in a cellular context. The protocol outlined below is based on the methodology described by Norona et al. (2020).[1]
-
Cell Line: INDIGO Biosciences Human FXR Reporter Assay System, which utilizes proprietary mammalian cells engineered to express human FXR and a luciferase reporter gene under the control of an FXR-responsive promoter.
-
Assay Principle: In the presence of an FXR agonist (e.g., GW4064), FXR is activated and binds to the promoter of the reporter gene, leading to the expression of luciferase. An FXR antagonist will compete with the agonist, thereby reducing luciferase expression.
-
Protocol:
-
Cell Plating: The cryopreserved reporter cells are thawed and plated in the provided 96-well assay plate.
-
Compound Treatment: Test compounds, including this compound and other inhibitors, are serially diluted and added to the cells.
-
Agonist Co-treatment: A fixed, sub-maximal concentration (e.g., EC80) of a potent FXR agonist, such as GW4064, is added to all wells except for the negative control.
-
Incubation: The plate is incubated for 24 hours to allow for changes in reporter gene expression.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase detection reagent is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
FXR Target Gene Expression Assay in Primary Human Hepatocytes (Cell-Based)
This assay provides a more physiologically relevant assessment of FXR antagonism by measuring the modulation of endogenous FXR target genes in primary human hepatocytes. This protocol is also adapted from Norona et al. (2020).[1]
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured in a collagen-coated plate.
-
Assay Principle: FXR activation by an agonist upregulates the expression of target genes such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP). An antagonist will suppress this upregulation.
-
Protocol:
-
Compound Treatment: Similar to the reporter assay, hepatocytes are treated with serial dilutions of the test compounds.
-
Agonist Co-treatment: A fixed concentration of an FXR agonist is added to induce target gene expression.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the hepatocytes, and the expression levels of FXR target genes (e.g., SHP, BSEP) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The relative gene expression is normalized to a housekeeping gene, and the IC50 values for the inhibition of target gene induction are determined.
-
Visualizing FXR Signaling and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Caption: General Experimental Workflow for FXR Antagonist Profiling.
Conclusion
The available data robustly demonstrates that this compound is a highly potent FXR antagonist, particularly in biochemical assays.[2][3] Its potency in cell-based assays, while lower, remains significant and is comparable to or greater than many other reported FXR antagonists. The comparative data from Norona et al. (2020) highlights the superior potency of this compound over natural product antagonists and other drugs with off-target FXR inhibitory effects.[1] For researchers in drug discovery and development, this compound serves as an excellent benchmark compound for the evaluation of new potential FXR antagonists. The detailed experimental protocols provided herein offer a foundation for establishing standardized assays to ensure reproducible and comparable results across different studies. The continued investigation into potent and selective FXR antagonists like this compound is crucial for advancing our understanding of FXR biology and developing novel therapeutics for a range of metabolic and proliferative diseases.
References
Confirming DY268's Farnesoid X Receptor Antagonism: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, confirming the antagonistic activity of a compound like DY268 on the Farnesoid X Receptor (FXR) is a critical step in its validation. This guide provides a comparative overview of key orthogonal assays used for this purpose, complete with experimental data, detailed protocols, and visualizations of the underlying biological pathways.
This compound is a potent and selective non-steroidal antagonist of FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation.[1][2][3][4] To rigorously validate its function, a multi-assay approach is essential to provide corroborating evidence and rule out potential artifacts. This guide focuses on three widely accepted orthogonal assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Luciferase Reporter Gene Assays, and analysis of FXR target gene expression.
Data Presentation: A Comparative Look at Assay Performance
The following table summarizes the reported potency of this compound and provides a general comparison of the performance characteristics of the three orthogonal assays. It is important to note that IC50 values can vary between different assay formats and experimental conditions.
| Assay Type | This compound IC50 | Principle | Throughput | Complexity | Biological Relevance |
| TR-FRET | 7.5 nM (Biochemical)[1][2][3][4] | Measures direct binding of the antagonist to the FXR ligand-binding domain (LBD). | High | Moderate | Biochemical (in vitro) |
| Luciferase Reporter Gene Assay | 468 nM (Cell-based)[1][2][5] | Measures the functional consequence of FXR antagonism on downstream gene transcription in a cellular context. | High | Moderate | Cellular |
| FXR Target Gene Expression (qPCR) | Not explicitly reported for this compound | Quantifies the change in mRNA levels of endogenous FXR target genes (e.g., SHP, BSEP) in response to the antagonist. | Medium | High | Cellular/Physiological |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound and the principles behind the validation assays, it is crucial to visualize the FXR signaling pathway and the experimental workflows.
FXR Signaling Pathway and this compound's Mechanism of Action.
The diagram above illustrates the activation of the Farnesoid X Receptor (FXR) by bile acids, leading to the transcription of target genes. This compound acts as an antagonist by preventing this activation.
Workflow for Orthogonal Assay-Based Confirmation of this compound's FXR Antagonism.
This workflow demonstrates how this compound is tested using three independent assays, each providing a distinct line of evidence for its antagonistic activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these validation assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the binding of this compound to the FXR ligand-binding domain (LBD). The principle relies on the disruption of the interaction between a fluorescently labeled FXR LBD and a fluorescently labeled coactivator peptide in the presence of an antagonist.
Materials:
-
GST-tagged human FXR-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., SRC2-2) (acceptor fluorophore)
-
This compound and a known FXR agonist (e.g., GW4064)
-
Assay buffer
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the control agonist in assay buffer.
-
Reaction Setup:
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 2 µL of a pre-mixed solution of GST-FXR-LBD and Tb-anti-GST antibody.
-
Add 2 µL of the fluorescein-labeled coactivator peptide.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after a time delay (typically 60-100 µs) to reduce background fluorescence.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of FXR antagonism on gene transcription. Cells are engineered to express a luciferase reporter gene under the control of an FXR response element (FXRE).
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmid for human FXR
-
Luciferase reporter plasmid containing an FXRE (e.g., pGL4.11[luc2P/SHP-Luc])
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
This compound and a known FXR agonist (e.g., GW4064 or CDCA)
-
Cell culture medium and reagents
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T or HepG2 cells in 96-well plates.
-
Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound in the presence of a fixed concentration of an FXR agonist (typically at its EC50 or EC80).
-
Incubation: Incubate the cells for another 16-24 hours.
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the antagonist concentration to determine the IC50 value.[6]
FXR Target Gene Expression Analysis (qPCR)
This assay quantifies the effect of this compound on the expression of endogenous FXR target genes, such as Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), providing physiological relevance.
Materials:
-
HepG2 cells or primary human hepatocytes
-
This compound and a known FXR agonist (e.g., GW4064)
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for SHP, BSEP, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed HepG2 cells and treat them with this compound in the presence of an FXR agonist for a specified time (e.g., 24 hours).
-
RNA Extraction and Reverse Transcription:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions using the cDNA, primers for the target genes and housekeeping gene, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[7] A successful antagonism by this compound would be demonstrated by a reduction in the agonist-induced expression of SHP and BSEP.[8]
By employing these three orthogonal assays, researchers can build a robust and comprehensive data package to definitively confirm the FXR antagonistic activity of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
DY268: A Reliable Negative Control for Farnesoid X Receptor (FXR) Activation Studies
For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount to the validity and interpretation of experimental results. In the study of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism, DY268 has emerged as a potent and selective antagonist, making it an excellent negative control for in vitro activation assays.
This guide provides a comprehensive comparison of this compound with other commonly used FXR antagonists, supported by experimental data. It also includes a detailed protocol for a standard FXR activation assay and visual diagrams to elucidate the signaling pathway and experimental workflow.
Comparative Analysis of FXR Antagonists
The efficacy of a negative control is defined by its ability to specifically inhibit the target receptor without off-target effects. This compound demonstrates high potency in antagonizing FXR activity. This section compares the inhibitory concentration (IC50) of this compound with other known FXR antagonists, (Z)-Guggulsterone and Tauro-β-muricholic acid (T-β-MCA).
| Compound | Type | IC50 (FXR Antagonism) | Reference |
| This compound | Synthetic | 7.5 nM (Biochemical Assay)[1][2][3] | MedChemExpress |
| 468 nM (Cell-based Transactivation Assay)[1] | MedChemExpress | ||
| (Z)-Guggulsterone | Natural Product | ~15-17 µM (in the presence of CDCA)[4] | Sigma-Aldrich |
| Tauro-β-muricholic acid (T-β-MCA) | Endogenous Bile Acid | ~28-40 µM (Coactivator Assay)[4] | Sayin et al., 2013 |
As the data indicates, this compound exhibits significantly higher potency as an FXR antagonist compared to both (Z)-Guggulsterone and T-β-MCA. Its low nanomolar IC50 in biochemical assays and sub-micromolar activity in cell-based assays underscore its utility as a specific and potent negative control. In a study investigating a photoswitchable FXR agonist, this compound was effectively used at a concentration of 2 µM to inhibit the agonist's effects, thereby demonstrating the target-specificity of the novel compound[5].
FXR Signaling Pathway
The Farnesoid X Receptor is a nuclear receptor that, upon activation by bile acids, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes. A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis.
Caption: FXR Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for FXR Antagonist Screening
A common method to assess FXR activation is the luciferase reporter gene assay. The following workflow outlines the key steps for screening potential FXR antagonists, using this compound as a negative control.
Caption: Experimental Workflow for an FXR Antagonist Luciferase Reporter Assay.
Detailed Experimental Protocol: FXR Luciferase Reporter Gene Assay
This protocol provides a detailed methodology for conducting an FXR luciferase reporter gene assay to screen for antagonists.
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
pCMV-hFXR expression vector
-
FXRE-luciferase reporter vector (e.g., pGL4.23[luc2/minP/Hygro] containing FXRE)
-
pRL-TK Renilla luciferase control vector
-
FXR agonist (e.g., GW4064 or CDCA)
-
This compound
-
Test compounds
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
The day before transfection, seed the cells into 96-well plates at a density of 2 x 10^4 cells per well.
-
-
Transfection:
-
On the day of transfection, prepare the transfection mixture in Opti-MEM. For each well, combine:
-
100 ng of pCMV-hFXR expression vector
-
100 ng of FXRE-luciferase reporter vector
-
10 ng of pRL-TK Renilla luciferase control vector
-
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent. Incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the transfection complex to each well.
-
-
Treatment:
-
After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
Prepare serial dilutions of the test compounds and this compound.
-
Add the FXR agonist (e.g., GW4064 at a final concentration of 100 nM) to all wells except the vehicle control.
-
Add the test compounds and this compound (as a negative control) to the appropriate wells. Ensure the final DMSO concentration is below 0.1%.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold induction of FXR activity by dividing the normalized luciferase activity of the agonist-treated wells by that of the vehicle-treated wells.
-
Determine the percent inhibition for each test compound and this compound by comparing the luciferase activity in the presence of the agonist and the compound to the activity in the presence of the agonist alone.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Conclusion
This compound serves as a highly effective and reliable negative control in FXR activation studies due to its high potency and specificity as an FXR antagonist. Its use, in conjunction with a well-defined experimental protocol and a clear understanding of the FXR signaling pathway, will enable researchers to generate robust and reproducible data, ultimately advancing our understanding of FXR's role in health and disease and facilitating the development of novel therapeutics.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of DY268
I. Compound Identification and Properties
DY268 is identified as a potent FXR antagonist with an IC50 of 7.5 nM.[1][2] It is utilized in research, particularly in studies related to drug-induced liver injury.[1] Understanding the basic properties of a compound is the first step toward safe handling and disposal.
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 1609564-75-1 | MedchemExpress[1] |
| Molecular Formula | C26H23F2N5O3 | MedchemExpress |
| Molecular Weight | 491.49 | MedchemExpress |
| IC50 (FXR) | 7.5 nM | MedchemExpress[1], Selleck Chemicals[2] |
| IC50 (FXR transactivation) | 468 nM | MedchemExpress[1], Selleck Chemicals[2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[1] |
II. General Safety Precautions and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator or use of a fume hood is essential.
III. Disposal Procedures for this compound
The disposal of chemical waste must comply with local, state, and federal regulations. The following steps provide a general workflow for the proper disposal of this compound and associated waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as weighing paper, pipette tips, and empty vials.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or other solvents).
-
Contaminated solvents used for rinsing glassware.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound.
-
Step 2: Waste Collection and Labeling
All waste streams must be collected in appropriate, clearly labeled containers.
-
Use compatible, leak-proof containers for each waste type.
-
Label each container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and the solvent (for liquid waste).
-
Indicate the primary hazard(s) (e.g., "Toxic," "Chemical Hazard").
-
Record the accumulation start date.
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed.
-
Store in a secondary containment bin to prevent spills.
-
The storage area should be well-ventilated.
Step 4: Arrange for Professional Disposal
Chemical waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do not attempt to dispose of chemical waste down the drain or in the regular trash.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
Essential Safety and Operational Guide for Handling DY268
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, logistical, and operational information for the handling and disposal of DY268, a potent farnesoid X receptor (FXR) antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the experimental use and subsequent disposal of this compound.
Quantitative Data Summary
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 1609564-75-1 |
| Molecular Formula | C₃₀H₃₂N₄O₅S |
| Molecular Weight | 560.7 g/mol |
| IC₅₀ (FXR antagonist activity) | 7.5 nM |
| IC₅₀ (FXR transactivation inhibition) | 468 nM[1] |
| Appearance | Solid |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Personal Protective Equipment (PPE) and Handling
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as a matter of prudent laboratory practice when handling any chemical, the following personal protective equipment and handling procedures are strongly recommended.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Not required under normal handling conditions with adequate ventilation.
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
This compound is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.
Experimental Protocols
This compound is commonly used in cell-based assays to investigate its FXR antagonist properties. Below is a detailed methodology for a typical luciferase reporter gene assay.
FXR Antagonist Activity Assay in HG5LN-hFXR Cells:
Objective: To determine the antagonist activity of this compound on the farnesoid X receptor.
Materials:
-
HG5LN-hFXR cell line
-
This compound
-
FXR agonist (e.g., GW4064)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HG5LN-hFXR cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
For antagonist mode, pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Following pre-incubation, add a fixed concentration of an FXR agonist (e.g., GW4064 at its EC₈₀) to the wells containing this compound.
-
Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and antagonist-only controls.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[2]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of the agonist-induced luciferase activity against the concentration of this compound.
Disposal Plan
While this compound is not classified as hazardous, it is crucial to follow responsible disposal practices to minimize environmental impact.
Immediate Steps for Unused or Waste this compound:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Solid Waste:
-
Collect unused solid this compound and any grossly contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.
-
The label should include the name of the compound ("this compound") and the words "Non-Hazardous Chemical Waste for Laboratory Use."
-
Do not dispose of solid this compound directly into the regular trash.[3][4]
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
The label should indicate the contents (e.g., "this compound in DMSO") and be marked as "Non-Hazardous Chemical Waste."
-
Do not pour solutions of this compound down the drain unless permitted by your local EHS guidelines for small quantities of non-hazardous materials.
-
Final Disposal:
-
Arrange for the collection of the sealed waste containers by your institution's EHS or hazardous waste management team. They will ensure the waste is disposed of in accordance with local, state, and federal regulations, which may include incineration or landfilling in a permitted facility.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the handling and use of this compound.
Caption: Experimental workflow for an FXR antagonist cell-based assay using this compound.
Caption: Logical flow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
